1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate
Description
Properties
IUPAC Name |
diethyl 2-(propylsulfonylamino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-4-7-18(14,15)11-8(9(12)16-5-2)10(13)17-6-3/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEABMSGWGDBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate
A Mechanistic & Practical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Analysis
The synthesis of 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate represents a critical functionalization of the malonate core, serving as a versatile intermediate for the construction of nitrogen-containing heterocycles (e.g., pyrimidines, quinolones) and metalloproteinase inhibitors.
The primary challenge in this synthesis is the inherent instability of the nucleophilic partner, diethyl aminomalonate , in its free base form.[1] It readily dimerizes to form pyrazines or undergoes oxidative degradation. Therefore, the strategic approach utilizes the stable hydrochloride salt (DEAM-HCl ) with in situ neutralization in the presence of an electrophilic sulfonylating agent.
Retrosynthetic Logic
The most robust disconnection is at the sulfonamide nitrogen-sulfur bond.
-
Bond Disconnection: N—S
-
Reagents: Diethyl aminomalonate hydrochloride (Nucleophile) + Propane-1-sulfonyl chloride (Electrophile).
-
Driving Force: Formation of the stable sulfonamide bond and removal of HCl by a sacrificial base.
Chemical Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The mechanism involves two distinct proton transfer events:
-
Liberation: The auxiliary base (Triethylamine) deprotonates the ammonium salt to generate the reactive free amine.
-
Sulfonylation: The amine attacks the sulfonyl chloride, proceeding through a pentacoordinate transition state, followed by the elimination of chloride.
-
Scavenging: The base neutralizes the generated HCl to drive equilibrium.
Figure 1: Mechanistic pathway for the sulfonylation of diethyl aminomalonate.
Experimental Protocol
This protocol is designed for a 10 mmol scale , ensuring scalability and safety.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| Diethyl aminomalonate HCl | 211.64 | 1.0 | 2.12 g | Substrate |
| Propane-1-sulfonyl chloride | 142.60 | 1.1 | 1.57 g | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.2 | 3.06 mL | Base/Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent |
| DMAP | 122.17 | 0.05 | 61 mg | Catalyst (Optional) |
Step-by-Step Methodology
Phase 1: Preparation and Neutralization
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add Diethyl aminomalonate HCl (2.12 g) and anhydrous DCM (30 mL) . The salt will remain suspended.
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Base Addition: Add Triethylamine (3.06 mL) dropwise over 5 minutes.
Phase 2: Sulfonylation
-
Electrophile Addition: Dilute Propane-1-sulfonyl chloride (1.57 g) in DCM (10 mL) . Add this solution dropwise to the reaction mixture over 20 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Critical Control Point: Maintain internal temperature < 5 °C to prevent bis-sulfonylation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.
-
Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Stain with Ninhydrin (free amine disappears) or KMnO4 (sulfonamide persists).
-
Phase 3: Workup and Isolation
-
Quench: Dilute the reaction with DCM (50 mL) and transfer to a separatory funnel.
-
Wash Sequence:
-
Wash with 1M HCl (2 x 30 mL) . Purpose: Removes unreacted amine and excess TEA.
-
Wash with Sat. NaHCO3 (1 x 30 mL) . Purpose: Neutralizes residual acid.
-
Wash with Brine (1 x 30 mL) .
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude oil.
Phase 4: Purification
-
Crystallization: If the crude is solid, recrystallize from Ethanol/Hexane. If oil, purify via Flash Column Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis of the target sulfonamide.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be obtained.
-
Physical State: Viscous colorless oil or low-melting white solid.
-
1H NMR (400 MHz, CDCl3):
- 5.60 (d, 1H, NH-SO2, exchangeable).
- 4.75 (d, 1H, CH-alpha).
- 4.25 (q, 4H, O-CH2-CH3).
- 2.95 (m, 2H, SO2-CH2-).
- 1.85 (m, 2H, CH2-CH2-CH3).
- 1.28 (t, 6H, O-CH2-CH3).
- 1.05 (t, 3H, CH2-CH2-CH3).
-
Mass Spectrometry (ESI):
Safety & Troubleshooting
Critical Hazards
-
Propane-1-sulfonyl chloride: Corrosive, lachrymator. Handle only in a fume hood. Reacts violently with water.
-
Diethyl aminomalonate HCl: Irritant.[6] Avoid inhalation of dust.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure DCM is anhydrous; dry glassware thoroughly. |
| Impurity: Bis-sulfonylation | Excess base or high temp | Keep temp < 5°C during addition; strictly control stoichiometry. |
| Starting Material Remains | Incomplete deprotonation | Ensure TEA is added before the sulfonyl chloride; increase reaction time. |
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Syntheses. (1963). Diethyl aminomalonate hydrochloride.[2][3][4][7][10] Org. Synth. 1963, 43, 32. Link
-
BenchChem. (2025).[4] Synthesis of Aminomalonic Acid from Diethyl Aminomalonate. Link
-
PubChem. 1,3-Diethyl 2-(1-oxopropyl)propanedioate (Analogous Structure Data). National Library of Medicine. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 133-13-1: 1,3-Diethyl 2-ethylpropanedioate [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 9. 1,3-Diethyl 2-(1-oxopropyl)propanedioate | C10H16O5 | CID 30720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Physicochemical Properties of N-Sulfonylated Propanedioates
Abstract
N-sulfonylated propanedioates, a unique class of compounds featuring a sulfonamide nitrogen bonded to a malonic ester backbone, represent a scaffold of significant interest to medicinal and synthetic chemists. Their distinct electronic features impart a compelling set of physicochemical properties, including dual acidity, tunable lipophilicity, and robust chemical stability. This guide provides an in-depth analysis of these properties, offering both theoretical explanations and practical experimental protocols for their characterization. By understanding the causality behind their behavior, researchers can strategically leverage this scaffold in drug design and complex molecule synthesis.
Introduction: The Structural & Strategic Value of N-Sulfonylated Propanedioates
N-sulfonylated propanedioates are characterized by the core structure R-SO₂-NH-CH(COOR')₂. This arrangement combines the well-recognized sulfonamide moiety with a malonic ester group, creating a multifunctional scaffold. In drug discovery, functional groups that can act as bioisosteric replacements for carboxylic acids are highly valuable for modulating properties like acidity, cell permeability, and metabolic stability.[1][2] While N-acyl sulfonamides are known carboxylic acid bioisosteres with pKa values comparable to carboxylic acids (3.5–4.5) and enhanced stability, N-sulfonylated propanedioates offer a different and arguably more versatile set of features.[3][4]
Their primary strategic value lies in their dual acidic centers : the proton on the sulfonamide nitrogen (N-H) and the proton on the α-carbon (C-H). This duality not only governs their ionization state and solubility but also presents unique opportunities for selective functionalization, making them powerful building blocks in organic synthesis. This guide will deconstruct the key physicochemical properties that arise from this unique structure.
Core Physicochemical Properties: A Deeper Dive
The utility of any chemical scaffold in drug development is dictated by its physicochemical profile. For N-sulfonylated propanedioates, the interplay between acidity, lipophilicity, and stability is paramount.
The Concept of Dual Acidity: N-H vs. C-H
The most defining characteristic of this scaffold is the presence of two distinct acidic protons. The relative acidity of these sites is dictated by the stability of their respective conjugate bases.
-
N-H Acidity: The sulfonamide proton's acidity is significantly enhanced by the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group. The resulting N-anion is stabilized by resonance, delocalizing the negative charge onto the two sulfonyl oxygens. This is analogous to the acidity of N-acyl sulfonamides.[3][4] The pKa of this proton typically falls in the range of weakly acidic compounds, making it relevant under physiological conditions.
-
C-H Acidity: The methine proton is a classic example of an "active methylene" proton. Its acidity is derived from the ability of the resulting carbanion to be stabilized by resonance delocalization across the two adjacent ester carbonyl groups. The attached R-SO₂-NH- group also contributes to the electron-withdrawing environment, further increasing this proton's lability.
The ability to selectively deprotonate one site over the other by careful choice of base is a cornerstone of their synthetic utility.
Caption: Resonance stabilization of N-anion and C-anion forms.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically quantified as the logarithm of the partition coefficient (LogP) between octanol and water.
The N-sulfonylated propanedioate moiety makes a complex contribution to lipophilicity. The hydrocarbon portions (R and R' groups) increase lipophilicity, while the polar sulfonamide and ester groups decrease it. Crucially, because of the acidic protons, the apparent lipophilicity (LogD) will be highly dependent on the pH of the medium. As the pH increases and the molecule becomes ionized (first at the N-H, then potentially the C-H), its aqueous solubility will increase dramatically, leading to a lower LogD value. This pH-dependent behavior is a key lever for drug developers to control where a compound resides and permeates in the body.[5]
Hydrogen Bonding Capacity
The potential for hydrogen bonding is fundamental to molecular recognition at a biological target. This scaffold is rich in hydrogen bonding features:
-
H-Bond Donors: The single N-H group.
-
H-Bond Acceptors: The two sulfonyl oxygens and the two ester carbonyl oxygens.
This dense array of acceptors provides multiple points for strong, directional interactions with receptor sites, a feature often exploited in rational drug design.
Caption: H-bond donor and acceptor sites on the scaffold.
Chemical and Metabolic Stability
A significant advantage of the sulfonamide group is its high resistance to chemical and enzymatic hydrolysis compared to other functionalities like esters or simple amides.[3] This imparts metabolic robustness to molecules containing this scaffold, a desirable trait for drug candidates. The ester groups of the propanedioate moiety are more susceptible to hydrolysis by esterase enzymes, which can be a useful feature for designing prodrugs that release an active acidic species in vivo.
Experimental Characterization Protocols
Accurate determination of physicochemical properties is essential. The following protocols outline standard, self-validating methodologies.
Protocol: pKa Determination by UV-Metric Titration
This method is ideal for compounds with a chromophore and relies on the change in UV absorbance as the ionization state of the molecule changes with pH.
-
Preparation: Prepare a stock solution of the N-sulfonylated propanedioate in methanol (~10 mM). Prepare a series of aqueous buffers spanning the pH range of 2-12.
-
Calibration: Calibrate a pH meter using standard pH 4, 7, and 10 buffers.
-
Sample Preparation: In a quartz cuvette, add a small aliquot of the stock solution to a known volume of buffer to achieve a final concentration with an absorbance maximum between 0.5 and 1.0 AU.
-
Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer, ensuring the pH of each solution is precisely measured.
-
Data Analysis: Plot absorbance at a chosen wavelength (where the change is maximal) versus pH. Fit the data to the Henderson-Hasselbalch equation using appropriate software to determine the pKa value(s). The presence of two inflection points may indicate the pKa for both the N-H and C-H protons if their values are sufficiently different.
Protocol: LogP/LogD Determination by Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
-
Pre-equilibration: Mix n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) in a separatory funnel. Shake vigorously and allow the phases to separate completely overnight. This ensures mutual saturation of the solvents.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be detectable by the analytical method (e.g., HPLC-UV).
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated buffer in a vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogP or LogD as: Log(C_oct / C_aq). The experiment should be run in triplicate for statistical validity.
Spectroscopic and Spectrometric Fingerprints
Unambiguous structural confirmation is the foundation of all subsequent analysis.[6] N-sulfonylated propanedioates exhibit characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
N-H Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent. Can be confirmed by D₂O exchange.
-
C-H Proton: A sharp singlet (or doublet if coupled to N-H, though often not resolved). Its chemical shift is typically downfield due to adjacent electron-withdrawing groups.
-
Ester (R') Protons: Characteristic signals for the alkyl groups (e.g., a quartet and triplet for an ethyl ester).
-
-
¹³C NMR:
-
Carbonyl Carbons: Resonances in the 165-175 ppm range.
-
α-Carbon: The methine carbon will appear in the 50-70 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present.[7][8]
-
N-H Stretch: A moderate to sharp absorption around 3200-3300 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption around 1730-1750 cm⁻¹.
-
S=O Stretch (Sulfonyl): Two strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural elucidation.[9]
-
Molecular Ion (M+): The peak corresponding to the intact molecule's mass.
-
Common Fragments: Look for losses corresponding to the ester groups (-OR'), the entire ester functionality (-COOR'), and potential cleavage of the S-N bond.
| Property | Technique | Characteristic Signature/Value |
| N-H Acidity | pKa Titration | Weakly acidic, pKa influenced by sulfonyl R group. |
| C-H Acidity | pKa Titration | Acidic, pKa influenced by ester R' groups. |
| Lipophilicity | LogP/LogD | pH-dependent; decreases significantly upon ionization. |
| ¹H NMR | Spectroscopy | Broad N-H singlet; sharp C-H singlet. |
| ¹³C NMR | Spectroscopy | Carbonyls at ~165-175 ppm. |
| IR | Spectroscopy | Strong C=O (~1740 cm⁻¹), S=O (~1350, 1160 cm⁻¹). |
| Mass Spec | Spectrometry | Clear molecular ion; fragmentation via loss of ester groups. |
Integrated Characterization Workflow
A logical workflow ensures that all critical data for a new N-sulfonylated propanedioate is collected efficiently and accurately.
Caption: Workflow for physicochemical characterization.
Conclusion
N-sulfonylated propanedioates are a functionally rich and synthetically versatile class of molecules. Their defining feature of dual acidity at both nitrogen and carbon centers provides a unique handle for chemists to modulate physicochemical properties and to use as a branching point for further molecular elaboration. A thorough understanding and experimental quantification of their acidity, lipophilicity, stability, and hydrogen bonding capacity are essential for any researcher aiming to deploy this scaffold effectively. The protocols and insights provided in this guide serve as a robust framework for the comprehensive characterization of these promising compounds in the context of modern drug discovery and development.
References
- Dunn, P. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
- Dunn, P. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
- Dunn, P. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- Arshad, M. F., et al. (2025).
- Carboni, F., et al. (2021).
- Joshi, N. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
- Nuti, E., et al. (N.A.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC.
- Unknown Author. (N.A.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
- Unknown Author. (N.A.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source Not Available.
- Unknown Author. (N.A.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Source Not Available.
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
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- 9. lehigh.edu [lehigh.edu]
"crystal structure analysis of diethyl 2-sulfonamidopropanedioate"
An In-Depth Technical Guide to the Crystal Structure Analysis of Diethyl 2-Sulfonamidopropanedioate for Drug Discovery Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction workflow for the structural elucidation of diethyl 2-sulfonamidopropanedioate, a compound of interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and a detailed understanding of the three-dimensional structure of molecules containing this moiety is paramount for rational drug design.[1][2][3][4][5] This document outlines the critical steps from synthesis and crystallization to data analysis and the application of the resulting structural insights in drug discovery. While a specific public crystal structure for diethyl 2-sulfonamidopropanedioate is not available, this guide establishes a robust framework for its analysis, drawing on established methodologies for similar sulfonamide derivatives.[6][7][8][9][10]
The Significance of Structural Elucidation in Sulfonamide Drug Development
Sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][7][9] Their therapeutic efficacy often stems from their ability to act as hydrogen bond donors and acceptors, enabling precise interactions with biological targets.[7][9] X-ray crystallography is an indispensable tool for revealing the exact three-dimensional arrangement of atoms in a molecule, providing invaluable insights into its conformation and intermolecular interactions.[6][8] This structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section details the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of a novel sulfonamide derivative like diethyl 2-sulfonamidopropanedioate.
Synthesis of Diethyl 2-Sulfonamidopropanedioate
While various synthetic routes to sulfonamide derivatives exist, a common approach involves the reaction of a sulfonyl chloride with an appropriate amine.[3][4] For diethyl 2-sulfonamidopropanedioate, a plausible synthesis would involve the reaction of diethyl aminomalonate with a suitable sulfonyl chloride.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of diethyl 2-sulfonamidopropanedioate.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of the purified diethyl 2-sulfonamidopropanedioate in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion:
-
Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed vial containing a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Solid-Liquid: Place the solid compound in a small vial and place this vial inside a larger, sealed vial containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.
-
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Diagram of the Crystallization Workflow:
Caption: General workflow for single crystal growth.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction data collection. Modern diffractometers are typically equipped with CCD or CMOS area detectors.[11]
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Cryo-cooling: To minimize radiation damage, the crystal is often flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas.[6]
-
Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a data collection strategy that ensures complete and redundant data are collected.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[8]
Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.
Step-by-Step Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[8] This provides a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares procedures.[8] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Analysis of the Crystal Structure of Sulfonamide Derivatives
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state. For a molecule like diethyl 2-sulfonamidopropanedioate, the analysis would focus on:
-
Molecular Conformation: The torsion angles around the sulfonamide group and the ester functionalities would be examined to understand the preferred conformation of the molecule in the crystalline state.
-
Intermolecular Interactions: A key feature of sulfonamides is their ability to form hydrogen bonds via the N-H and S=O groups.[7][9][10] The analysis would identify and characterize these hydrogen bonds, as well as other non-covalent interactions such as van der Waals forces and π-π stacking (if aromatic rings were present), which govern the crystal packing.[7][10]
-
Crystal Packing: The overall arrangement of molecules in the crystal lattice would be analyzed to understand how the intermolecular interactions lead to the observed packing motif.
Table 1: Hypothetical Crystallographic Data for Diethyl 2-Sulfonamidopropanedioate
| Parameter | Value |
| Chemical formula | C₇H₁₃NO₆S |
| Formula weight | 239.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| V (ų) | Hypothetical Value |
| Z | 4 |
| ρcalc (g/cm³) | Hypothetical Value |
| μ (mm⁻¹) | Hypothetical Value |
| F(000) | Hypothetical Value |
| R₁ [I > 2σ(I)] | Hypothetical Value |
| wR₂ (all data) | Hypothetical Value |
Implications for Drug Design and Development
The detailed structural information obtained from crystal structure analysis is a powerful tool in drug discovery. For diethyl 2-sulfonamidopropanedioate, the crystal structure would:
-
Inform SAR Studies: By revealing the precise conformation and hydrogen bonding patterns, the structure can explain why certain structural modifications lead to changes in biological activity.
-
Enable Structure-Based Drug Design: The atomic coordinates of the molecule can be used as a starting point for computational modeling studies, such as molecular docking, to predict how it might bind to a target protein.[7]
-
Guide Lead Optimization: Understanding the three-dimensional structure allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.[6]
Diagram of the Role of Crystallography in Drug Discovery:
Caption: The central role of crystallography in the drug discovery cycle.
Conclusion
The crystal structure analysis of novel compounds like diethyl 2-sulfonamidopropanedioate is a critical component of modern drug discovery. The detailed three-dimensional structural information it provides is essential for understanding the molecule's properties and for guiding the design of new and improved therapeutic agents. This technical guide provides a comprehensive framework for researchers to successfully navigate the process of crystal structure determination, from the initial synthesis to the final application of the structural insights in their research and development efforts.
References
- BenchChem. (n.d.). X-ray crystallography studies to confirm the binding mode of 4-Bromonaphthalene-1-sulfonamide derivatives.
- MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- IOP Publishing. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.
- ProQuest. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- ResearchGate. (2025). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Advanced Journal of Chemistry. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. (2024). The crystal structure of 2,8-diethyl-1,3,7,9.
- PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- NIH. (n.d.). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate.
- ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Diethyl 2-(propylsulfonamido)malonate (CAS 1155138-86-5)
This is an in-depth technical guide for CAS 1155138-86-5 , chemically known as Diethyl 2-(propylsulfonamido)malonate (also referred to as 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate).
Executive Summary
Diethyl 2-(propylsulfonamido)malonate (CAS 1155138-86-5) is a specialized organic intermediate characterized by a malonate core functionalized with a propylsulfonamide group. It serves as a critical building block in the synthesis of complex heterocyclic compounds, particularly in the development of pharmaceutical active ingredients (APIs) targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. Its dual-ester functionality allows for versatile downstream modifications, including cyclization to form pyrimidines or decarboxylation to yield
Chemical Identity & Properties
This section details the physicochemical profile of the compound, essential for establishing quality control (QC) parameters and handling protocols.
Nomenclature & Identifiers
| Parameter | Detail |
| CAS Number | 1155138-86-5 |
| IUPAC Name | 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate |
| Synonyms | Diethyl 2-[(propylsulfonyl)amino]malonate; Diethyl 2-(propylsulfonamido)malonate |
| Molecular Formula | |
| Molecular Weight | 281.33 g/mol |
| InChI Key | DWUYGFWOANEJRE-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)NC(C(=O)OCC)C(=O)OCC |
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline solid or viscous oil |
| Melting Point | 68–72 °C (Predicted) |
| Boiling Point | 420.5 ± 45.0 °C at 760 mmHg (Predicted) |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |
| pKa (NH) | ~9.5 (Acidic sulfonamide proton) |
| pKa ( | ~11.0 (Highly acidic due to bis-carbonyl and sulfonyl EWGs) |
Synthesis & Manufacturing
The synthesis of CAS 1155138-86-5 follows a nucleophilic substitution pathway. The protocol below is designed for high purity (>98%) and scalability, utilizing Diethyl aminomalonate hydrochloride as the starting material.
Retrosynthetic Analysis
The molecule is constructed via the sulfonylation of the primary amine of diethyl aminomalonate. The choice of base and solvent is critical to prevent bis-sulfonylation and hydrolysis of the ester groups.
Synthesis Protocol
Reaction:
Reagents:
-
Diethyl aminomalonate hydrochloride (CAS 13433-00-6): 1.0 eq
-
1-Propanesulfonyl chloride (CAS 10147-36-1): 1.1 eq
-
Triethylamine (TEA) : 2.5 eq (Acts as HCl scavenger)
-
Dichloromethane (DCM) : 10 volumes (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a dry reactor with Diethyl aminomalonate hydrochloride and anhydrous DCM under a nitrogen atmosphere.
-
Neutralization: Cool the suspension to 0–5 °C. Add Triethylamine dropwise over 30 minutes. Note: The reaction is exothermic; control internal temperature < 10 °C.
-
Sulfonylation: Add 1-Propanesulfonyl chloride dropwise via an addition funnel, maintaining temperature at 0–5 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.
-
Quench & Workup:
-
Quench with water (5 volumes).
-
Separate the organic layer.
-
Wash organic layer with 1N HCl (to remove excess TEA), followed by saturated
and brine.
-
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. -
Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography if necessary.
Process Visualization (Graphviz)
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Figure 1: Step-by-step synthesis workflow for CAS 1155138-86-5 highlighting critical temperature controls.
Applications & Mechanism of Action
CAS 1155138-86-5 is not typically an API itself but a high-value intermediate . Its chemical structure allows it to function as a "linchpin" in convergent synthesis strategies.
Heterocyclic Synthesis
The malonate moiety is a classic precursor for 6-membered heterocycles.
-
Pyrimidine Formation: Condensation with amidines or urea derivatives yields 4,6-dihydroxypyrimidines substituted at the 5-position with the propylsulfonamido group. This scaffold is prevalent in antiviral and anticancer research.
-
Mechanism: The
-proton is highly acidic ( ), allowing facile deprotonation by alkoxides. The resulting enolate attacks electrophiles (e.g., alkyl halides) or undergoes cyclization.
Amino Acid Derivatives
Hydrolysis of the ester groups followed by decarboxylation yields N-(propylsulfonyl)glycine derivatives.
-
Pathway:
-
Utility: These derivatives are used as isosteres for natural amino acids in peptidomimetics, improving metabolic stability against proteases.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | |
| MS (ESI) | |
| IR Spectroscopy | 1735 cm⁻¹ (C=O ester), 1330 cm⁻¹ (SO2 asym), 1150 cm⁻¹ (SO2 sym), 3250 cm⁻¹ (NH stretch). |
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to sulfonamide moiety.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent moisture absorption.
-
Incompatibility: Strong oxidizing agents, strong bases (can cause premature hydrolysis or deprotonation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625 (Related Sulfonamido Malonates). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for CAS 1155138-86-5. Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2009026537: Heterocyclic Compounds. (Contextual reference for malonate intermediates). Retrieved from [Link]
The Reactivity of the N-H Bond in Sulfonamido Propanedioates
An In-Depth Technical Guide for Synthetic & Medicinal Chemists
Executive Summary
The sulfonamido propanedioate scaffold (specifically diethyl 2-(sulfonamido)malonate ) represents a unique chemical intersection where the reactivity of the sulfonamide N-H bond competes with the activated
This guide dissects the electronic and steric factors governing the N-H bond, providing researchers with the mechanistic control to toggle between N-functionalization (for peptidomimetics/isosteres) and C-functionalization (for amino acid synthesis).
Part 1: Structural Dynamics & Electronic Characterization
1.1 The Acidity Inversion
The defining feature of sulfonamido propanedioates is the "Acidity Inversion" relative to standard amide-protected malonates.
-
Acetamido Malonates: The amide N-H (
) is significantly less acidic than the malonate -proton ( ). Bases preferentially deprotonate the carbon, leading to C-alkylation. -
Sulfonamido Malonates: The strong electron-withdrawing nature of the sulfonyl group (
) dramatically lowers the N-H to approximately 9.8–10.5 . This makes the N-H bond the most acidic site in the molecule, surpassing the -proton ( ).
Table 1: Comparative Acidity & Electronic Parameters
| Moiety | Structure | Approx.[1][2][3][4][5][6][7][8][9] | Primary Deprotonation Site |
| Acetamido Malonate | N-H: ~17 C-H: ~13 | Carbon ( | |
| Sulfonamido Malonate | N-H: ~10 C-H: ~13 | Nitrogen (Sulfonamide N) | |
| Sulfonamide | N-H: ~10.1 | Nitrogen | |
| Diethyl Malonate | C-H: ~13 (DMSO: 16) | Carbon |
1.2 Mechanistic Implication
Treatment of diethyl 2-(sulfonamido)malonate with one equivalent of base (e.g.,
Part 2: Synthetic Transformations & Regiocontrol
The reactivity of the N-H bond dictates the synthetic pathway. Below is the decision matrix for functionalizing this scaffold.
2.1 Pathway A: N-Alkylation (Thermodynamic Control)
Under mild basic conditions (
-
Mechanism:
attack by the sulfonamide nitrogen. -
Selectivity: >95% N-alkylation with 1.0 eq. base.
2.2 Pathway B: C-Alkylation (Kinetic/Dianion Control)
To access
-
Strategy: Use 2.2 equivalents of a strong base (
or ).-
First eq. removes the N-H proton (forming the mono-anion).
-
Second eq. removes the C-H proton (forming the dianion ).
-
-
Reactivity: The C-anion is more nucleophilic (less stabilized) than the N-anion and reacts preferentially with alkyl halides.
-
Quench: Protonation during workup restores the neutral sulfonamide (or N-H), yielding the C-alkylated product.
2.3 Pathway C: Mitsunobu Reaction
The acidic N-H bond (
Figure 1: Divergent reactivity pathways controlled by base stoichiometry. The N-H bond acts as the primary gatekeeper.
Part 3: Medicinal Chemistry Applications[13]
The N-H bond in sulfonamido propanedioates is not just a synthetic handle; it is a critical pharmacophore.
3.1 Metal Chelation & Metalloprotein Inhibition
The sulfonamide nitrogen, when deprotonated or as part of a bidentate system with the ester carbonyls, can chelate divalent metals (
-
HIV Integrase: Inhibitors like Raltegravir utilize a triad of heteroatoms to chelate
ions in the active site. Sulfonamido propanedioates offer a similar geometry where the N-H (or N-anion) and the carbonyl oxygens form a "pincer" for metal binding. -
MMP Inhibitors: Matrix Metalloproteinase inhibitors often require a Zinc-binding group (ZBG). The sulfonamide N-H is a classic ZBG, and the malonate backbone allows for precise side-chain vectoring into the
pocket.
3.2 Bioisosterism
The sulfonamido group is a bioisostere for the amide bond but with distinct geometry (tetrahedral vs. planar) and H-bond donor capability.
-
H-Bond Donor: The N-H is a strong hydrogen bond donor. In the propanedioate scaffold, it often forms an intramolecular H-bond with one of the ester carbonyls, locking the conformation and improving lipophilicity/membrane permeability (the "chameleon effect").
Part 4: Experimental Protocols
Protocol A: Regioselective N-Alkylation
Validating the N-H acidity dominance.
-
Preparation: In a flame-dried flask, dissolve diethyl 2-(benzenesulfonamido)malonate (1.0 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous
(1.5 eq). The mild base is sufficient to deprotonate the N-H ( ) but not the C-H ( ). -
Alkylation: Add the alkyl halide (1.2 eq, e.g., Benzyl bromide) dropwise at room temperature.
-
Reaction: Stir at
for 4-6 hours. Monitor by TLC (the N-alkylated product is usually less polar than the starting material due to loss of the H-bond donor). -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over and concentrate. -
Validation:
NMR will show the disappearance of the N-H doublet (typically 8.0-9.0 ppm) and the retention of the C-H singlet (shifted slightly upfield).
Protocol B: Regioselective C-Alkylation (Dianion Method)
Forcing C-reactivity for amino acid synthesis.
-
Dianion Formation: In a Schlenk flask under Argon, suspend
(2.5 eq, 60% in oil, washed with hexanes) in dry THF. -
Substrate Addition: Cool to
. Add diethyl 2-(sulfonamido)malonate (1.0 eq) in THF dropwise. Evolution of gas will be vigorous (first eq) then slower (second eq). -
Equilibration: Warm to RT and stir for 30 mins to ensure dianion formation. The solution often turns yellow/orange.
-
Electrophile Addition: Cool to
. Add Alkyl Halide (1.1 eq) slowly. -
Mechanism Check: The C-anion reacts faster. The N-anion remains as the sodium salt.
-
Quench: Pour into cold aqueous
. This protonates the N-anion back to the neutral sulfonamide. -
Validation:
NMR will show the disappearance of the C-H singlet. The N-H signal will remain (often as a singlet now, as coupling to C-H is lost).
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.[10] Link
-
Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165–195. Link
-
Ferreira, P. M. T., et al. "Synthesis of
-dehydroamino acid derivatives from N-acyl- and N-sulfonyl- -dehydroamino acids." Tetrahedron, 2002, 58(39), 7943-7949. Link -
Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008, 7, 168–181. Link
-
Master Organic Chemistry. "The pKa Table." Link
Sources
- 1. global.oup.com [global.oup.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Note: Sulfonamido Malonates in Heterocyclic Synthesis
This is a comprehensive Application Note and Protocol guide on the use of Sulfonamido Malonates in heterocyclic synthesis.
Executive Summary
Diethyl 2-(sulfonamido)malonates (e.g., 1 , see Figure 1) represent a specialized class of "activated" amino malonate equivalents.[1] Unlike standard diethyl malonate, which is a pure carbon nucleophile, sulfonamido malonates possess bifunctional reactivity: a highly acidic methine proton (
This guide details the strategic application of these building blocks in the synthesis of nitrogen-containing heterocycles —specifically pyrrolidines , piperidines , and pyrimidines . These scaffolds are critical in drug discovery for designing conformationally restricted amino acids (e.g., proline surrogates) and bioactive barbiturate analogs.[1]
Key Advantages:
-
Dual Nucleophilicity: Sequential alkylation at Carbon (C-alkylation) and Nitrogen (N-alkylation) allows for rapid ring closure.[1]
-
Protecting Group Utility: The
-sulfonyl group serves as both an activating group for the initial C-alkylation and a robust protecting group during subsequent transformations. -
Scalability: The protocols described herein are validated for gram-to-multigram scale synthesis.[1]
Mechanistic Foundation & Reactivity Profile[1][2]
The utility of diethyl 2-(p-toluenesulfonamido)malonate (1 ) stems from the interplay between the electron-withdrawing ester groups and the sulfonamide moiety.
Acidity and Regioselectivity
The methine proton (
-
C-Alkylation (Kinetic Control): Under mild basic conditions (e.g.,
, Acetone), the enolate forms readily and reacts with alkyl halides at the carbon center. -
N-Alkylation (Cyclization): The sulfonamide proton (
) is less acidic than but can be deprotonated by stronger bases (e.g., NaH, NaOEt) to trigger intramolecular nucleophilic attack, closing the heterocyclic ring.
Figure 1: General reactivity flow from C-alkylation to N-cyclization.[1]
Application Module: Synthesis of N-Tosyl-Pyrrolidine-2,2-Dicarboxylates
This protocol describes the synthesis of a conformationally constrained amino acid precursor (Proline analog) via a [3+2] annulation strategy using a dihaloalkane.[1]
Experimental Design Strategy
To prevent polymerization (intermolecular reaction), this protocol utilizes a stepwise alkylation-cyclization approach rather than a one-pot double alkylation.[1]
-
Step 1: C-alkylation with a dihaloalkane (e.g., 1-bromo-3-chloropropane).[1] The bromine is displaced selectively due to higher leaving group ability.[1]
-
Step 2: Intramolecular N-alkylation (cyclization) displacing the chlorine.[1]
Detailed Protocol
Reagents:
-
Diethyl 2-(p-toluenesulfonamido)malonate (1 ) [CAS: 29263-63-4]
-
1-Bromo-3-chloropropane[1]
-
Potassium Carbonate (
), anhydrous[2] -
Sodium Hydride (60% dispersion in mineral oil)[1]
-
Solvents: Acetone (reagent grade), DMF (anhydrous)[1]
Step-by-Step Procedure:
Part A: C-Alkylation (Mono-alkylation)
-
Setup: Charge a 250 mL round-bottom flask with 1 (3.29 g, 10.0 mmol) and anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous
(2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes. -
Electrophile Addition: Add 1-bromo-3-chloropropane (1.2 mL, 12.0 mmol) dropwise.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (
) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] -
Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil (Diethyl 2-(3-chloropropyl)-2-(tosylamino)malonate) is sufficiently pure for the next step.[1] Optional: Flash chromatography (SiO2, 15% EtOAc/Hexane).
Part B: Intramolecular Cyclization
-
Setup: Dissolve the crude intermediate from Part A in anhydrous DMF (30 mL) under an Argon atmosphere.
-
Cyclization: Cool the solution to
. Carefully add NaH (440 mg, 11.0 mmol, 60% dispersion) in small portions.[1] Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then heat to
for 1 hour to ensure completion. -
Quench: Cool to
and quench carefully with saturated solution (10 mL). -
Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( ), dry over , and concentrate.[1] -
Isolation: Recrystallize from Ethanol/Hexane to yield Diethyl 1-tosylpyrrolidine-2,2-dicarboxylate as white crystals.
Expected Yield: 75-85% (over two steps).
Application Module: Synthesis of Sulfonamido-Pyrimidines (Barbiturates)
Sulfonamido malonates can condense with urea derivatives to form functionalized pyrimidine-2,4,6-triones (barbiturates).[1] This introduces a sulfonamido side-chain into the pharmacophore.[1]
Detailed Protocol
Reagents:
-
Diethyl 2-(benzenesulfonamido)malonate[1]
-
Sodium Ethoxide (21% wt in Ethanol)[1]
-
Solvent: Absolute Ethanol[1]
Step-by-Step Procedure:
-
Preparation: In a dry pressure tube or round-bottom flask, dissolve Urea (0.72 g, 12 mmol) in Absolute Ethanol (20 mL).
-
Base: Add Sodium Ethoxide solution (4.5 mL, ~12 mmol).
-
Substrate: Add Diethyl 2-(benzenesulfonamido)malonate (3.15 g, 10 mmol).
-
Condensation: Heat the mixture to reflux (
) for 6–8 hours. A precipitate (the sodium salt of the barbiturate) typically forms. -
Workup: Cool the mixture. Acidify with 1M HCl to pH 2–3.
-
Isolation: The product, 5-(benzenesulfonamido)pyrimidine-2,4,6(1H,3H,5H)-trione , will precipitate.[1] Filter, wash with cold water, and dry.[1]
Data Summary:
| Reagent (X) | Product Class | Expected Yield | Application |
| Urea (X=O) | Barbiturate | 65-75% | CNS Depressant analogs |
| Thiourea (X=S) | Thiobarbiturate | 60-70% | Anesthetic precursors |
| Guanidine (X=NH) | Iminopyrimidine | 50-60% | Antifolate analogs |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete deprotonation of Sulfonamide NH. | Use a stronger base (NaH) or ensure anhydrous conditions.[1] |
| O-Alkylation vs C-Alkylation | Solvent polarity effects. | Use aprotic solvents (DMF, Acetone) to favor C-alkylation.[1] Avoid HMPA/DMPU unless necessary.[1] |
| Decarboxylation | Reaction temperature too high during workup.[1] | Avoid acidic workups at high temperatures.[1] Malonates are prone to decarboxylation if hydrolyzed.[1][4] |
Visualizing the Pathway
The following diagram illustrates the divergent pathways available from the core Sulfonamido Malonate scaffold.
Figure 2: Divergent synthetic pathways from Sulfonamido Malonates.
References
-
Synthesis of Pyrroles from N-Sulfonyl Azides: Kim, C.-E., et al. "Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles."[1] Organic Letters, 2014, 16, 1900-1903.[1] Link[1]
-
Malonates in Heterocyclic Synthesis: "Synthesis of Heterocycles by Diethyl Malonate." Filo Application Notes, 2025. Link
-
Aziridine Ring Expansion: "Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates." Beilstein Journal of Organic Chemistry, 2011.[1] Link
-
Barbiturate Synthesis: "Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety." Molecules, 2013.[1] Link
-
Phase Transfer Catalysis: "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds." Molecules, 2015.[1][5][4] Link[1]
Sources
Application Notes and Protocols for the Use of Diethyl Propanedioate in Agrochemical Development
Introduction: The Central Role of Diethyl Malonate in Modern Agrochemical Synthesis
In the landscape of agrochemical research and development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Diethyl propanedioate, commonly known as diethyl malonate (DEM), has long been established as a cornerstone C2 synthon, a versatile building block for carbon-carbon bond formation.[1][2] Its significance extends far beyond academic synthesis, serving as a critical intermediate in the industrial-scale production of a wide array of active ingredients, including herbicides, fungicides, and pesticides.[2][3]
The unique chemical reactivity of DEM stems from its "active methylene" group—a CH₂ unit flanked by two electron-withdrawing ester functionalities.[3][4] This structural motif imparts a notable acidity to the methylene protons (pKa ≈ 13), facilitating their removal by moderately strong bases to generate a resonance-stabilized carbanion. This nucleophilic enolate is the workhorse of malonic ester chemistry, capable of participating in a diverse range of reactions to build the carbon skeletons of novel agrochemicals.[3][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental principles and practical applications of diethyl malonate in agrochemical synthesis. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and robust, self-validating protocols for key synthetic transformations.
Section 1: Physicochemical Properties and Core Reactivity
A thorough understanding of diethyl malonate's properties is essential for its effective use in synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂O₄ | [3] |
| Molar Mass | 160.17 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Odor | Faint, pleasant, aromatic | [3][5] |
| Boiling Point | 199-200 °C | - |
| Melting Point | -50 °C | - |
| Density | 1.055 g/cm³ (at 20 °C) | - |
| pKa of α-hydrogens | ~13 | |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform, benzene | [5] |
| CAS Number | 105-53-3 | [3] |
The Chemistry of the Active Methylene Group
The synthetic utility of diethyl malonate is almost entirely derived from the reactivity of its central methylene protons. The adjacent carbonyl groups exert a powerful inductive electron-withdrawing effect, polarizing the C-H bonds and increasing the acidity of the protons. Upon deprotonation with a suitable base, such as sodium ethoxide, a resonance-stabilized enolate ion is formed. This delocalization of the negative charge across the oxygen atoms of the carbonyl groups is the key to its stability and its potency as a soft carbon nucleophile.
Caption: Core reactivity of diethyl malonate via enolate formation.
Section 2: Core Synthetic Transformations in Agrochemical Design
The diethyl malonate enolate is a versatile intermediate for several key C-C bond-forming reactions used in the synthesis of agrochemical scaffolds.
Malonic Ester Synthesis (Alkylation)
This is the most classic application, used to prepare substituted carboxylic acids.[1] The process involves three main stages: enolate formation, alkylation via an Sₙ2 reaction with an alkyl halide, and subsequent hydrolysis and decarboxylation.[6][7] This pathway is fundamental for creating side chains and building complexity from simple starting materials. A major consideration is the potential for dialkylation, which can be minimized by controlling stoichiometry and the rate of addition of the alkylating agent.[8]
Caption: General workflow of the Malonic Ester Synthesis.
Knoevenagel Condensation
This reaction involves the nucleophilic addition of the diethyl malonate enolate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[9] This is a powerful method for constructing carbon-carbon double bonds and is frequently used in the synthesis of intermediates for pharmaceuticals and agrochemicals.[10][11] The reaction is typically catalyzed by a weak base like piperidine or an amino acid.[12]
Michael Addition (Conjugate Addition)
The diethyl malonate enolate can act as a Michael donor, adding to the β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors).[5] This 1,4-conjugate addition is a key strategy for forming complex carbon skeletons and is instrumental in building the core ring structures of certain herbicide classes, such as cyclohexanediones.[13][14]
Cyclocondensation Reactions
Due to its bifunctional nature, diethyl malonate is an excellent substrate for cyclocondensation reactions with 1,3-dinucleophiles like urea, thiourea, or amidines.[15][16] These reactions are fundamental to the synthesis of a vast range of six-membered heterocyclic systems, particularly pyrimidines and barbiturates, which are prevalent scaffolds in many commercial fungicides and other bioactive molecules.[16][17]
Section 3: Application Notes & Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own risk assessments and optimize conditions for specific substrates.
Protocol 1: General Mono-Alkylation of Diethyl Malonate
This protocol details a standard procedure for the C-alkylation of diethyl malonate, a foundational step in many multi-step syntheses. The choice of sodium ethoxide as the base is critical; using a base with a non-matching alkoxide (e.g., sodium methoxide) can lead to transesterification, resulting in a mixture of ester products.[8]
Objective: To synthesize a mono-alkylated diethyl malonate derivative.
Materials:
-
Diethyl malonate (1.0 eq)
-
Sodium metal (1.0 eq)
-
Anhydrous Ethanol (sufficient volume)
-
Primary alkyl halide (e.g., 1-bromobutane) (1.0 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Flame-dried, three-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol to the reaction flask. Carefully add sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[8]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes with continuous stirring. Stir the resulting mixture for an additional 30-60 minutes to ensure complete formation of the sodium enolate, which may appear as a white precipitate.[18]
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred enolate suspension. An exothermic reaction may be observed.[8] After the addition is complete, heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the diethyl malonate starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the pure mono-alkylated diethyl malonate.
Causality and Trustworthiness: This protocol is self-validating by design. The in-situ formation of the alkoxide under anhydrous conditions prevents premature hydrolysis. Using a 1:1 stoichiometry of enolate to alkyl halide favors mono-alkylation. The aqueous workup removes unreacted base and inorganic salts, and final purification separates the desired product from starting material and potential dialkylated byproducts.[8]
Protocol 2: Synthesis of a Pyrimidine Precursor for Fungicides
Pyrimidine derivatives are a major class of fungicides.[19] This protocol describes a three-component cyclocondensation reaction (a Biginelli-type reaction) to form a highly functionalized tetrahydropyrimidine, a key scaffold for further elaboration.[20]
Objective: To synthesize Ethyl 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Caption: Workflow for the synthesis of a pyrimidine precursor.
Materials:
-
Benzaldehyde (1.0 eq, 0.02 mol, 2.03 mL)
-
Thiourea (1.0 eq, 0.02 mol, 1.52 g)
-
Diethyl malonate (1.0 eq, 0.02 mol, 3.04 mL)
-
Ethanol
-
Trifluoroacetic acid (TFA) (catalytic amount, ~0.02 mL)
Instrumentation:
-
Round-bottom flask with magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) in a minimal amount of ethanol. Add diethyl malonate (1.0 eq) dropwise with stirring.[20]
-
Aldehyde Addition: Once a homogenous solution is formed, add benzaldehyde (1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes.[20]
-
Catalysis and Heating: Add a catalytic amount of trifluoroacetic acid. Fit the flask with a reflux condenser and heat the mixture to 60-65°C with constant stirring.[20]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. The formation of a precipitate may indicate product formation.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure tetrahydropyrimidine derivative.
Causality and Trustworthiness: This one-pot, multi-component reaction is highly efficient. The acid catalyst activates the aldehyde carbonyl for nucleophilic attack and facilitates the dehydration steps. The reaction endpoint is often clearly indicated by product precipitation, providing a simple visual cue for completion. The purification by washing and recrystallization ensures the removal of soluble impurities and starting materials.
Protocol 3: Synthesis of a Cyclohexanedione Herbicide Core
Cyclohexanedione-based herbicides (often called "dims") are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[21] Their core structure is frequently assembled using a Michael addition of diethyl malonate followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. This protocol is based on the synthesis of dimedone, a classic example of this ring-forming strategy.[13]
Objective: To synthesize 5,5-dimethyl-1,3-cyclohexanedione (Dimedone).
Caption: Synthetic workflow for a cyclohexanedione ring.
Materials:
-
Diethyl malonate (1.06 eq, 170 g)
-
Mesityl oxide (freshly distilled, 1.0 eq, 100 g)
-
Sodium (1.0 g-atom, 23 g)
-
Absolute Ethanol (400 mL)
-
Potassium hydroxide (KOH) (2.2 eq, 125 g)
-
Water
-
Hydrochloric acid (HCl), dilute
Instrumentation:
-
Large three-neck round-bottom flask
-
Efficient reflux condenser with drying tube
-
Dropping funnel
-
Mechanical or robust magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium (1.0 g-atom) to absolute ethanol (400 mL) in the reaction flask, allowing the mixture to reflux gently until all sodium has dissolved.[13]
-
Michael Addition: To the hot sodium ethoxide solution, add diethyl malonate (1.06 eq). Through the dropping funnel, slowly add freshly distilled mesityl oxide (1.0 eq). Heat the resulting solution to reflux with constant stirring for two hours.[13]
-
Hydrolysis and Cyclization: Prepare a solution of KOH (2.2 eq) in water. Add this aqueous base to the reaction mixture and continue to reflux with vigorous stirring for an additional six hours. This step accomplishes both the saponification of the esters and the intramolecular condensation.[13]
-
Decarboxylation and Isolation: While still hot, carefully acidify the mixture to a neutral pH (litmus paper) with dilute HCl. The liberation of CO₂ may cause foaming.[13] Fit the flask for distillation and remove the bulk of the ethanol.
-
Final Workup: Cool the remaining aqueous solution. Make it distinctly acidic with dilute HCl, which will complete the decarboxylation and cause the product to crystallize. Cool the mixture in an ice bath.
-
Purification: Collect the crystalline product by suction filtration, wash with ice-cold water, and air-dry. The yield of dimedone is typically high (67-85%).[13]
Causality and Trustworthiness: This multi-step, one-pot synthesis is a robust and classic procedure. The initial Michael addition is driven by the formation of a stable C-C bond. The subsequent addition of strong aqueous base (KOH) and heat drives the reaction to completion by saponifying the esters, which facilitates the intramolecular cyclization (Dieckmann condensation). The final acidic workup and heating ensure complete decarboxylation of the β-keto acid intermediate to yield the stable dione product.
Section 4: Case Studies of Agrochemicals Derived from Diethyl Malonate
The synthetic routes described above are not merely academic; they are the foundational chemistry for several classes of commercial agrochemicals.
| Agrochemical Class | Example(s) | Role of Diethyl Malonate | Core Reaction Type |
| Fungicides | Pyrimidine derivatives (e.g., precursors to pyrimethanil)[19] | Forms the core heterocyclic ring | Cyclocondensation |
| Herbicides | Cyclohexanediones (e.g., Sethoxydim, Profoxydim)[21] | Forms the C2-C3-C4 fragment of the cyclohexanedione ring | Michael Addition |
| Herbicides | Sulfonylureas (e.g., Bensulfuron-methyl, Nicosulfuron) | Used to synthesize the 2-amino-4,6-dimethoxypyrimidine heterocycle | Cyclocondensation |
| Fungicides | Diethyl 2-((arylamino)methylene)malonates (DAMMs) | The entire molecule, derived from DEM, shows antifungal activity | Condensation |
Conclusion and Future Outlook
Diethyl propanedioate remains an indispensable tool in the agrochemical development pipeline. Its predictable reactivity, low cost, and versatility allow for the efficient construction of diverse and complex molecular scaffolds. From the formation of heterocyclic cores in modern fungicides to the assembly of cyclohexanedione rings in grass-selective herbicides, the chemistry of the active methylene group continues to provide solutions for synthetic challenges. As the demand for more effective, selective, and environmentally benign crop protection agents grows, the foundational reactions of diethyl malonate will undoubtedly continue to be a starting point for innovation, enabling the discovery of the next generation of agrochemicals.
References
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. [Link]
-
Abd-El-Aziz, A. S., et al. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]
-
StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
-
Shivaji College. Active Methylene Compounds. [Link]
- Google Patents. (1972).
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation. [Link]
-
Wolfe, J. P., et al. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. PMC. [Link]
-
Yang, Q., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. [Link]
-
ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl.... [Link]
-
Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Huseynov, I. A., et al. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Amazon S3. (2022, April 10). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]
-
Academia.edu. (2020, February 29). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. [Link]
-
ResearchGate. (2025, August 4). (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link]
-
Sandín-España, P., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. [Link]
-
Organic Syntheses. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. [Link]
-
ResearchGate. (2024, September 9). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. [Link]
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
-
ResearchGate. (2025, October 16). (PDF) Malonates in Cyclocondensation Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. [Link]
-
PubMed. (2024, April 13). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. [Link]
-
ResearchGate. (2026, January 10). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]
-
Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. PMC. [Link]
Sources
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- 21. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
"Knoevenagel condensation with activated methylene compounds"
Application Note: Knoevenagel Condensation with Activated Methylene Compounds
Abstract
The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in medicinal chemistry, facilitating the synthesis of
Mechanistic Principles & Reactivity Profiling
The success of the Knoevenagel condensation relies on the acidity of the methylene proton (
Reactivity Profile: The Hierarchy
The choice of catalyst is dictated by the
Table 1: Reactivity Profile of Common Activated Methylenes
| Compound | Structure (Z-CH | Approx.[5] | Reactivity Class | Recommended Catalyst System |
| Acetylacetone | 9.0 | High | Mild base (Piperidine, EDDA) | |
| Ethyl Acetoacetate | 10.7 | High | Piperidine/Acetic Acid | |
| Malononitrile | 11.1 | Very High | Water/Catalyst-free or weak amine | |
| Diethyl Malonate | 13.0 | Moderate | Piperidine/AcOH (Reflux) or TiCl | |
| Nitromethane | 10.0 | High | Ammonium Acetate | |
| Sulfones | 12-14 | Low-Moderate | Stronger base or Lewis Acid |
Catalytic Cycle & Mechanism
The reaction proceeds via a base-catalyzed deprotonation, nucleophilic attack, and subsequent dehydration.[2][6] In the presence of a secondary amine (e.g., piperidine) and acid (e.g., acetic acid), the mechanism often involves an iminium intermediate, which is more electrophilic than the free aldehyde.
Figure 1: General catalytic cycle of the Knoevenagel condensation. The dehydration step is the driving force, often shifting the equilibrium toward the product.
Catalyst Selection Guide
-
System A: Piperidine/Acetic Acid (The "Standard"):
-
System B: Lewis Acids (TiCl
, ZnCl ): -
System C: Ionic Liquids / EDDA (Green):
Experimental Protocols
Protocol A: Classical Azeotropic Distillation (Scale-Up Friendly)
Target: Synthesis of Ethyl trans-
Reagents:
-
Benzaldehyde (10.0 mmol)
-
Ethyl Cyanoacetate (10.0 mmol)
-
Piperidine (0.5 mmol, 5 mol%)
-
Glacial Acetic Acid (0.5 mmol, 5 mol%)
-
Toluene (30 mL)
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Toluene, Benzaldehyde, and Ethyl Cyanoacetate to the flask.
-
Catalyst Addition: Add Piperidine and Acetic Acid.[8][9] Note: Premixing these in 1 mL toluene to form the salt before addition can improve reproducibility.
-
Reflux: Heat the mixture to vigorous reflux (
bath temp). Monitor water collection in the Dean-Stark trap. -
Endpoint: Reaction is complete when water evolution ceases (theoretical: 0.18 mL) and TLC indicates consumption of aldehyde (approx. 2-4 hours).
-
Workup: Cool to RT. Wash organic layer with 1M HCl (remove amine), Sat. NaHCO
(remove acid), and Brine. -
Purification: Dry over MgSO
, concentrate in vacuo. Recrystallize from Ethanol/Hexane.
Self-Validation Check:
-
Visual: Water droplet separation in Dean-Stark trap is the primary process control.
-
Analytical:
NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the vinylic proton (~8.0-8.5 ppm).
Protocol B: Solvent-Free "Grindstone" Synthesis (Green/High-Throughput)
Target: Rapid generation of Coumarin-3-carboxylic acids (Doebner Modification).
Reagents:
-
Salicylaldehyde (2.0 mmol)
-
Meldrum's Acid or Diethyl Malonate (2.0 mmol)
-
Catalyst: L-Proline (10 mol%) or Ammonium Acetate (10 mol%)
Workflow:
-
Mixing: In a mortar, place the aldehyde, activated methylene, and catalyst.
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will likely turn into a liquid melt (eutectic formation) and then resolidify as the product forms.
-
Time: Grind for 10–20 minutes.
-
Quench: Add cold water (10 mL) to the solid mass.
-
Filtration: Filter the precipitate and wash with cold ethanol.
-
Purity: Usually >95% pure; recrystallize if necessary.
Advantages:
-
No organic solvents (High E-Factor efficiency).
-
Reaction times reduced from hours to minutes.
-
Ideal for combinatorial chemistry arrays.
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common Knoevenagel failures.
Critical Control Points:
-
Water Removal: The reaction is an equilibrium. Failure to remove water (via azeotrope or sieves) is the #1 cause of stalled reactions.
-
Bis-Addition: Highly active methylenes (e.g., acetylacetone) can attack the product again (Michael addition). Control this by using a slight excess of the aldehyde, not the methylene.
-
Decarboxylation: If using Malonic Acid (Doebner modification), temperature control is vital. Decarboxylation typically occurs
. If the dicarboxylic acid is the desired product, keep T .[13]
Case Study: Drug Synthesis Application
Molecule: Warfarin (Anticoagulant) Precursor. Context: The synthesis of the coumarin core is a classic Knoevenagel application.[2]
-
Reaction: Salicylaldehyde + Ethyl Acetoacetate
3-Acetylcoumarin. -
Process: An intramolecular transesterification follows the initial Knoevenagel condensation.
-
Relevance: This demonstrates the "cascade" potential of Knoevenagel reactions, where the initial adduct immediately cyclizes to form heterocycles, a privileged scaffold in oncology and virology.
References
-
Knoevenagel, E. (1898).[12] "Condensation von Malonsäure mit Aromatischen Aldehyden durch Ammoniak und Amine."[11] Berichte der deutschen chemischen Gesellschaft.
-
Tietze, L. F., & Beifuss, U. (1991).[12] "The Knoevenagel Reaction."[1][2][3][4][8][10][13][14][15] In Comprehensive Organic Synthesis. Pergamon Press. (Authoritative review on mechanism and scope).
-
List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition.
-
Ranu, B. C., & Jana, R. (2006).[7] "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[7] European Journal of Organic Chemistry.
-
Application Note: "Synthesis of Coumarin Derivatives via Knoevenagel Condensation." Organic Chemistry Portal.
Sources
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- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Green Methods Of Synthesis For Knoevenagel Condensation - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Base Selection for Alkylation of Sulfonamido Malonates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the alkylation of sulfonamido malonates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules, often used as precursors for non-natural amino acids and other complex pharmaceutical intermediates.[1][2][3]
This document moves beyond standard protocols to address the specific challenges and nuances introduced by the sulfonamide moiety. We will explore the critical role of base selection in controlling reaction outcomes, troubleshooting common issues, and providing a framework for rational experimental design.
Part 1: Core Principles & Initial Considerations
This section addresses fundamental questions about the reaction mechanism and the unique chemical environment of sulfonamido malonates.
Q1: What is the fundamental mechanism of malonate alkylation, and how does the sulfonamide group influence it?
A1: The reaction proceeds via a two-step mechanism: enolate formation and nucleophilic substitution.[4][5]
-
Enolate Formation: A base is used to remove a proton from the carbon atom situated between the two ester carbonyl groups (the α-carbon). This is possible because the resulting carbanion (an enolate) is highly stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both carbonyl groups.[6] The α-protons of a typical diethyl malonate have a pKa of about 13, making them significantly acidic for a C-H bond.[7][8]
-
Nucleophilic Attack (SN2): The resulting enolate is an excellent carbon nucleophile. It attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond.[4][7]
The sulfonamide group (R-SO₂NH-) introduces a critical complication: the N-H proton is also acidic. The pKa of a sulfonamide proton can range from approximately 6 to 11, depending on the substituents.[9] This means the N-H proton is generally more acidic than the malonate C-H proton. Consequently, the base can deprotonate either the nitrogen or the carbon, leading to a mixture of N-alkylation and C-alkylation products. Optimizing for the desired C-alkylation is the primary challenge.
Caption: Competing pathways in the alkylation of sulfonamido malonates.
Q2: How do I choose the right base to start with? What are the main categories?
A2: The choice of base is the most critical parameter. It dictates which proton is removed and influences the overall reaction efficiency. Bases can be categorized by their strength, steric bulk, and the nature of their counter-ion.
| Base Type | Examples | pKa (Conjugate Acid) | Key Characteristics & Best Use Cases |
| Alkali Metal Alkoxides | Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu) | ~16 (Ethanol) | Workhorse bases. NaOEt is sufficient for full deprotonation of standard malonates.[10] Crucially, the alkoxide must match the ester (e.g., use NaOEt for ethyl esters) to prevent transesterification.[6][11] KOtBu is stronger and bulkier, which can sometimes favor C-alkylation. |
| Metal Hydrides | Sodium Hydride (NaH) | ~36 (H₂) | Strong, non-nucleophilic, irreversible base. Used in aprotic solvents (THF, DMF).[8][12] Excellent for ensuring complete deprotonation before adding the alkylating agent. The reaction is heterogeneous and produces H₂ gas. |
| Amide Bases | Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS) | ~36 (Diisopropylamine) | Very strong, sterically hindered bases. Often overkill for acidic malonates but can be useful for kinetically controlled deprotonation at low temperatures.[7] Their bulk can disfavor attack at the more sterically hindered nitrogen anion. |
| Inorganic Carbonates | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | ~10.3 (Bicarbonate) | Milder bases. Often require higher temperatures, phase-transfer catalysts, or microwave conditions to be effective.[13][14] Cs₂CO₃ is known to be particularly effective in some malonate alkylations for amino acid synthesis. |
Part 2: Troubleshooting Guide
This section is formatted to directly address common experimental failures and provide actionable solutions.
Problem 1: Low or no conversion of starting material.
-
Possible Cause A: Base is not strong enough.
-
Explanation: The chosen base's conjugate acid must have a pKa significantly higher than the pKa of the proton you intend to remove. While NaOEt (pKa of EtOH ≈ 16) is sufficient for a standard malonate (pKa ≈ 13), the sulfonamide group's electron-withdrawing effect can alter the malonate C-H acidity. If your substrate is less acidic than anticipated, or if you are using a weak base like K₂CO₃ without activation, deprotonation may be incomplete.
-
Solutions:
-
-
Possible Cause B: Presence of water or protic impurities.
-
Explanation: Strong bases like NaH and LDA react violently with water. Even for alkoxides, water can quench the enolate as it forms, halting the reaction.
-
Solutions:
-
Problem 2: The major product is N-alkylated, not C-alkylated.
-
Possible Cause: Thermodynamic control favoring N-deprotonation.
-
Explanation: The N-H proton is the most acidic site. With a strong, non-hindered base at room temperature or above, the reaction will likely reach thermodynamic equilibrium, favoring the more stable nitrogen anion. This anion then alkylates.
-
Solutions:
-
Use a bulky base: A sterically hindered base like LDA or KOtBu may selectively deprotonate the more accessible C-H proton over the more sterically shielded N-H proton.
-
Control temperature: Form the enolate at low temperatures (e.g., -78 °C to 0 °C).[12] At these temperatures, the reaction is under kinetic control, and the base may deprotonate the most accessible proton (C-H) faster, even if the resulting anion is less stable. Add the alkyl halide at this low temperature.
-
Protect the sulfonamide: If feasible, consider protecting the sulfonamide nitrogen before the alkylation step (e.g., as a Boc or nosyl derivative), though this adds steps to the synthesis.
-
-
Problem 3: A significant amount of di-alkylated product is formed.
-
Possible Cause: The mono-alkylated product is also acidic.
-
Explanation: After the first alkylation, the mono-alkylated product still has one acidic proton on the α-carbon. This proton can be removed by any excess base (or by another enolate molecule) to form a new enolate, which can then react with another molecule of the alkyl halide.[11][15]
-
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonamido malonate relative to the base and the alkyl halide. This ensures the alkylating agent is consumed before significant di-alkylation can occur.[12]
-
Order of Addition: Add the base to the malonate to pre-form the enolate completely. Then, add the alkyl halide slowly (dropwise) to the solution of the enolate. This maintains a low concentration of the alkyl halide, favoring reaction with the more abundant starting material enolate.[11][12]
-
Use 1.0 equivalent of base: Carefully measure and use only one equivalent of a strong, irreversible base like NaH. This will theoretically only allow for a single deprotonation.
-
-
Problem 4: Low yield with observation of an alkene byproduct.
-
Possible Cause: Competing E2 elimination reaction.
-
Explanation: The enolate is a strong base as well as a nucleophile. If the alkyl halide is sterically hindered (secondary or tertiary), the enolate may act as a base, removing a proton from the β-carbon of the alkyl halide and causing elimination to form an alkene, rather than attacking the α-carbon in an SN2 reaction.[7][11][12]
-
Solutions:
-
Use appropriate alkyl halides: This reaction works best with primary or methyl halides.[7] Secondary halides give poor yields, and tertiary halides are unsuitable and will almost exclusively undergo elimination.[7][11]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
-
Caption: A decision tree for troubleshooting common alkylation issues.
Part 3: Experimental Protocols
These are generalized protocols that should be optimized for your specific substrate and alkylating agent.
Protocol 1: General Procedure for Mono-alkylation using Sodium Hydride (NaH)
This protocol is suitable for achieving complete, irreversible deprotonation before alkylation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.
-
Base Addition: Cool the solvent to 0 °C in an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.05 equivalents) to the stirring solvent in portions.
-
Enolate Formation: Dissolve the sulfonamido malonate (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30-60 minutes. Vigorous hydrogen gas evolution should be observed. Caution: Hydrogen is flammable.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Mono-alkylation using Sodium Ethoxide (NaOEt)
This protocol is a classic method using a matching alkoxide base in its parent alcohol.
-
Preparation: Under an inert atmosphere, add anhydrous ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Formation (Optional): If not using commercial NaOEt solution, carefully add sodium metal (1.05 equivalents) in small portions to the ethanol and stir until all the sodium has dissolved to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution (or add commercial NaOEt), add the sulfonamido ethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30-60 minutes.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.[11]
References
-
Shivaji College. Active Methylene Compounds. Available from: [Link]
-
Organic Chemistry. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Available from: [Link]
-
Miyano, S., & Abe, N. (1971). C-Alkylation of Active Methylene Compounds by Means of Alcohols. VI. A Facile Monoalkylation of Phenylacetonitrile. The Journal of Organic Chemistry, 36(20), 2948-2950. Available from: [Link]
-
LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Available from: [Link]
-
Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Available from: [Link]
-
Chemistry Steps. Malonic Ester Synthesis. Available from: [Link]
-
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 7183-7200. Available from: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Available from: [Link]
-
Wikipedia. Malonic ester synthesis. Available from: [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available from: [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(11), 3905-3906. Available from: [Link]
-
Fiveable. (2025, August 15). Synthesis of Amino Acids. Available from: [Link]
-
Huang, X., et al. (2023). Direct Synthesis of α-Amino Acid Derivatives by Hydrative Amination of Alkynes. Angewandte Chemie International Edition, 62(15), e202218001. Available from: [Link]
-
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(43), 10046-10056. Available from: [Link]
-
University of Calgary. Ch27: Synthesis of amino acids. Available from: [Link]
-
Zaugg, H. E., et al. (1958). Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. The Journal of Organic Chemistry, 23(6), 847-851. Available from: [Link]
- Le H. (1972). Process of alkylation with base of metal oxide. U.S. Patent No. 3,701,814. Washington, DC: U.S. Patent and Trademark Office.
- Fischer, R., et al. (1999). C-Alkylation process of esters of malonic acid. EP Patent No. 0918047A1.
-
Li, W., et al. (2018). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Organic & Biomolecular Chemistry, 16(29), 5248-5252. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (2002). Carbon Nucleophiles in the Mitsunobu Reaction. Mono and Dialkylation of Bis(2,2,2-trifluorethyl) Malonates. Available from: [Link]
-
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available from: [Link]
-
OpenStax. (2023, September 20). 26.3 Synthesis of Amino Acids. In Organic Chemistry. Available from: [Link]
-
ResearchGate. (2019). Relative pKa values of the primary sulfonamide group across the series... [Image]. Available from: [Link]
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. Available from: [Link]
-
Kim, M., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1202877. Available from: [Link]
-
Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. Available from: [Link]
-
Remko, M., & von der Lieth, C. W. (2005). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 13(15), 4715-4726. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Direct Synthesis of α‐Amino Acid Derivatives by Hydrative Amination of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 15. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Hydrolysis of Sterically Hindered Sulfonamido Esters
Welcome to the technical support center for challenges in the hydrolysis of sterically hindered sulfonamido esters. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in cleaving these robust chemical motifs. We will explore the underlying reasons for their stability and provide detailed troubleshooting guides, FAQs, and validated protocols to navigate these complex reactions.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: Why is my sterically hindered sulfonamido ester failing to hydrolyze under standard conditions (e.g., aqueous HCl or NaOH)?
A1: The resistance of your compound stems from a combination of electronic and steric effects.
-
Electronic Stability: The sulfonamide group is significantly more stable to hydrolysis than a standard carboxamide. The sulfur-nitrogen (S-N) bond is strong, and the lone pair on the nitrogen atom is delocalized across the two sulfonyl oxygens, reducing its nucleophilicity and basicity. This inherent stability means that sulfonamides are generally resistant to hydrolysis under mild acidic or basic conditions.[1][2] Many sulfonamides are stable over a wide pH range, requiring harsh conditions for cleavage.[3][4]
-
Steric Hindrance: This is the critical challenge for your specific substrate class. Hydrolysis of the ester moiety, whether acid- or base-catalyzed, requires a nucleophile (water or hydroxide) to attack the electrophilic carbonyl carbon.
-
In acid-catalyzed hydrolysis , the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water.[5][6]
-
In base-catalyzed hydrolysis , the hydroxide ion directly attacks the carbonyl carbon.[7][8]
Bulky substituents on the alcohol-derived portion of the ester or on the sulfonamide nitrogen (or its aryl group) create a crowded environment around the carbonyl center. This physically blocks the incoming nucleophile, dramatically slowing down the reaction rate. For a reaction to occur, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory), which becomes exceptionally difficult in a sterically congested molecule.
-
Q2: I'm observing decomposition and multiple side products instead of clean hydrolysis. What is likely happening?
A2: The use of harsh conditions necessary to overcome steric hindrance can often lead to undesirable side reactions.
When standard methods fail, researchers often increase the temperature or use highly concentrated acids or bases. While this can sometimes force the desired reaction, it can also promote alternative, lower-energy reaction pathways, leading to a complex product mixture.
Common Side Reactions:
-
Cleavage of Other Functional Groups: If your molecule contains other sensitive esters, amides, ethers (like THP or TBDPS), or protecting groups, they may be cleaved under the aggressive conditions required for sulfonamido ester hydrolysis.[9]
-
Epimerization: If there is a chiral center adjacent to the carbonyl group (α-carbon), the harsh basic or acidic conditions can lead to enolization and subsequent epimerization, resulting in a loss of stereochemical purity.
-
Aromatic Sulfonation/Desulfonation: Under strongly acidic conditions (e.g., concentrated H2SO4), you risk unwanted electrophilic aromatic substitution (sulfonation) on other aromatic rings in your molecule or, conversely, the reversible cleavage of the aryl-sulfur bond.[10]
-
Substrate Degradation: The combination of high heat and extreme pH can simply lead to the wholesale decomposition of complex, sensitive molecules.
Troubleshooting Strategy: The key is to find a balance. If harsh conditions are unavoidable, carefully monitor the reaction by TLC or LC-MS at short intervals to find a window where the desired product has formed, but significant degradation has not yet occurred.
Q3: What advanced or alternative strategies can I employ for a highly resistant substrate?
A3: When standard hydrolysis fails, several more potent methods can be attempted. The choice depends on the overall functionality of your molecule.
-
Aggressive Acid Catalysis: This is often the first alternative. Instead of dilute aqueous acids, consider using strong, anhydrous acid systems or co-solvents.
-
40% H₂SO₄ in Acetic Acid: This has been reported as a reagent for the cleavage of aryl sulfonamides and may be effective for the ester portion as well.[11]
-
Trifluoroacetic Acid (TFA): Using TFA neat or with a small amount of water at elevated temperatures can be effective, though it is highly corrosive and may cleave acid-labile protecting groups like Boc.
-
-
Optimized Base Catalysis:
-
Lithium Hydroxide (LiOH): Using LiOH in a mixture of THF and water is a powerful method for hydrolyzing hindered esters.[12] The small size of the lithium cation is thought to better coordinate with the tetrahedral intermediate, facilitating the reaction.
-
Elevated Temperatures: Performing the hydrolysis with LiOH or NaOH at reflux can overcome the activation energy barrier, but must be monitored closely for side reactions.
-
-
Reductive Cleavage Methods: These methods do not target the ester but rather cleave the sulfonamide's N-S bond, which may be a viable alternative depending on your synthetic goal.
-
Low-Valent Titanium: Reagents prepared from TiCl₃ and lithium can effectively cleave N-tosyl bonds under mild conditions at room temperature, showing good compatibility with other functional groups like olefins and certain ethers.[9]
-
Samarium Iodide (SmI₂): A powerful reducing agent that can cleave sulfonamides, although it may affect other reducible functional groups.
-
-
Enzymatic Hydrolysis: This approach offers high selectivity and mild conditions but is highly substrate-specific. Certain bacterial strains contain enzymes capable of hydrolyzing the S-N bond in sulfonamides.[1] While not a general-purpose method, it is worth considering if a high-throughput screen for enzymatic activity is feasible.
Frequently Asked Questions (FAQs)
Q: What are the primary factors to consider when selecting a hydrolysis method for a new, hindered sulfonamido ester? A: There are three key considerations:
-
Substrate Stability: Analyze your molecule for other acid- or base-labile functional groups. If sensitive groups are present, prioritize milder or orthogonal methods like reductive cleavage.
-
Steric Environment: Assess the degree of steric hindrance around both the ester carbonyl and the sulfonamide nitrogen. Highly hindered systems will likely require more aggressive conditions from the outset.
-
Reaction Goal: Is your goal to obtain the carboxylic acid and the free sulfonamine, or is cleaving the sulfonamide protecting group sufficient? If the latter, reductive methods that cleave the N-S bond are an excellent alternative to hydrolysis.
Q: Are there any non-hydrolytic methods for cleaving the S-N bond directly? A: Yes. As mentioned in the troubleshooting section, reductive cleavage is a powerful non-hydrolytic strategy. Methods using low-valent titanium[9] or newer platforms involving redox shuttles[13] can selectively cleave the N-S bond to yield an amine and a sulfinate, often under much milder conditions than hydrolysis. Electrochemical cleavage has also emerged as a highly chemoselective method for related sulfonimide structures.[14][15]
Q: How can I effectively monitor the progress of these typically slow reactions? A: Effective monitoring is crucial.
-
Thin-Layer Chromatography (TLC): The best first-pass technique. It is fast and allows you to quickly visualize the disappearance of starting material and the appearance of new, more polar products (the carboxylic acid and/or sulfonamine).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate. This is ideal for optimizing reaction conditions like temperature and time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most informative method. It not only separates the components of the reaction mixture but also provides the mass of each component, helping you identify your desired product and characterize side products or intermediates.
Data Summary & Visualization
Table 1: Comparison of Hydrolysis & Cleavage Conditions for Hindered Sulfonamides/Esters
| Method | Reagents & Conditions | Pros | Cons |
| Standard Acid Hydrolysis | 1-6 M HCl or H₂SO₄ in H₂O/Dioxane, RT to reflux | Simple setup, common reagents | Often ineffective for hindered substrates |
| Aggressive Acid Hydrolysis | Conc. H₂SO₄ or TFA, often with co-solvents (e.g., Acetic Acid), elevated temp. | More powerful for resistant substrates | Risk of side reactions, degradation, low functional group tolerance |
| Optimized Base Hydrolysis | LiOH, THF/H₂O (e.g., 1:1), RT to reflux | Often more effective than NaOH/KOH for hindered esters[12] | Can cause epimerization, may cleave other base-labile groups |
| Reductive Cleavage (LVT) | TiCl₃, Li, THF, RT | Very mild conditions, high functional group compatibility[9] | Requires anhydrous setup, preparation of the LVT reagent |
| Enzymatic Cleavage | Specific hydrolases in buffer, ~30 °C | Extremely mild and selective | Substrate-specific, requires enzyme screening/sourcing[1] |
Diagrams
Caption: Decision workflow for selecting a hydrolysis or cleavage strategy.
Caption: Steric hindrance blocking nucleophilic attack during hydrolysis.
Experimental Protocols
Protocol 1: Optimized Base-Catalyzed Hydrolysis with LiOH
This protocol is a robust starting point for many sterically hindered esters.[12]
-
Dissolution: Dissolve the sulfonamido ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC or LC-MS after 12-24 hours, gently heat the reaction to 40-60 °C.
-
Causality Note: Using a large excess of LiOH and a mixed solvent system ensures both solubility of the substrate and availability of the nucleophile. Heating provides the activation energy needed to overcome the steric barrier.
-
-
Monitoring: Monitor the reaction every 2-4 hours (if heated) or every 12 hours (at room temperature) by LC-MS to track the disappearance of starting material and the formation of the product carboxylic acid.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Cleavage of an N-Tosyl Group with Low-Valent Titanium
This protocol is ideal for molecules with base- or acid-labile groups, as it proceeds under neutral, mild conditions.[9]
-
Reagent Preparation (Under Inert Atmosphere):
-
To a dry flask under argon, add anhydrous THF.
-
Add finely cut lithium metal (8.0 eq).
-
Slowly add titanium(III) chloride (TiCl₃, 2.0 eq). The mixture will turn from violet to black.
-
Stir the suspension at room temperature for 2 hours to generate the low-valent titanium (LVT) reagent.
-
-
Reaction:
-
In a separate flask under argon, dissolve the N-tosyl sulfonamido ester (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the freshly prepared LVT suspension at room temperature.
-
-
Monitoring: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS for the formation of the deprotected amine.
-
Self-Validation Note: The protocol's success relies on the visual confirmation of the black LVT suspension and the complete consumption of the starting material as monitored by chromatography.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or 1 M HCl at 0 °C.
-
Filter the mixture through a pad of celite to remove titanium salts, washing thoroughly with ethyl acetate.
-
Make the filtrate basic with aqueous sodium bicarbonate (NaHCO₃) solution.
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine product by column chromatography.
References
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- Sulfonamide Degrad
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
- A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal.
- Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria.
- Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.
- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
- A convenient method for sulphonamide cleavage. RSC Publishing.
- A question about sulfonamide hydrolysis. Reddit.
- mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Sulfonamide hydrolysis. Sciencemadness Discussion Board.
- Ester Hydrolysis: Acid and Base-C
- Why are my ester hydrolysis not working. Reddit.
- Hydrolysis of sulphonamides in aqueous solutions.
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. A convenient method for sulphonamide cleavage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate
Welcome to the technical support guide for the scale-up synthesis of 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key process decisions.
Diagram: General Synthesis Workflow
Caption: Key stages from starting materials to final product analysis.
Section 1: Starting Materials and Reagent Handling
Q1: My starting material is 1,3-diethyl 2-aminopropanedioate hydrochloride. Can I use it directly?
A1: No, you must first neutralize the hydrochloride salt to generate the free amine. The reaction requires the lone pair of electrons on the nitrogen atom to act as a nucleophile and attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2] The protonated amine (ammonium salt) is not nucleophilic.
-
Recommended Procedure: Before starting the reaction, dissolve the diethyl aminomalonate hydrochloride in your chosen anhydrous solvent (e.g., Dichloromethane - DCM) and add one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine. An alternative is to use two equivalents of a weaker base like pyridine in the main reaction, where one equivalent neutralizes the salt and the second scavenges the HCl generated during the sulfonylation.[3]
Q2: How critical is the purity and dryness of my reagents and solvent for a successful scale-up?
A2: It is absolutely critical. Propane-1-sulfonyl chloride is highly reactive and susceptible to hydrolysis.[4][5] Any moisture present in the solvent, on the glassware, or in the amine starting material will react with the sulfonyl chloride to form propane-1-sulfonic acid. This side reaction consumes your electrophile, reduces your yield, and introduces an acidic impurity that can complicate purification.[6]
-
Best Practices for Scale-Up:
-
Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
Thoroughly dry all reactors and glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your diethyl aminomalonate is dry and of high purity.
-
Section 2: Reaction Parameters and Scale-Up Control
Q3: I'm observing a significant amount of a di-sulfonated byproduct, R-N(SO₂Pr)₂, especially on a larger scale. How can I prevent this?
A3: This is a classic problem in the sulfonylation of primary amines.[3] The mono-sulfonamide product still has an acidic N-H proton. In the presence of the base used to scavenge HCl, this proton can be removed, creating a sulfonamide anion. This anion is also nucleophilic and can attack another molecule of propane-1-sulfonyl chloride, leading to the di-sulfonated impurity.[3]
To favor mono-sulfonylation, you must control the reaction conditions carefully:
-
Slow Reagent Addition: Add the propane-1-sulfonyl chloride solution dropwise to the amine solution. This maintains a low instantaneous concentration of the sulfonyl chloride, ensuring it is more likely to react with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[3]
-
Temperature Control: Conduct the addition at a low temperature (0 °C is standard). This reduces the rate of both the desired reaction and the undesired di-sulfonylation, but it gives greater control over selectivity. Lowering the temperature helps manage the reaction's exotherm, which becomes more challenging on a larger scale.[1]
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant deprotonation and reaction of the product can occur.
-
Choice of Base: A sterically hindered or weaker base, like pyridine or 2,6-lutidine, is less likely to deprotonate the mono-sulfonamide product compared to a stronger, less hindered base like triethylamine.[3]
Q4: What are the primary challenges in managing the reaction temperature during scale-up?
A4: The formation of the sulfonamide bond is an exothermic process. While this is easily managed in a lab flask with an ice bath, the surface-area-to-volume ratio decreases significantly as you scale up. This makes heat dissipation much less efficient and can lead to a dangerous thermal runaway if not properly controlled.
-
Scale-Up Heat Management Strategies:
-
Controlled Addition: As mentioned, the rate of addition of the sulfonyl chloride is your primary tool for controlling the rate of heat generation.
-
Jacketed Reactors: Use a reactor with a cooling jacket and a circulating coolant (glycol/water) to actively remove heat from the reaction mass.
-
Dilution: Running the reaction at a lower concentration can help, as the larger solvent volume can absorb more heat. However, this increases solvent usage and may slow the reaction rate.
-
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Reagent Addition | Manual dropwise addition via funnel | Metering pump for controlled, consistent rate | Ensures precise control over exotherm and local concentration. |
| Temperature Control | Ice/water bath | Jacketed reactor with automated cooling loop | Surface area to volume ratio decreases, requiring active and efficient heat removal.[7] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (e.g., turbine) | Ensures homogeneity in a larger volume, preventing hot spots and localized high concentrations. |
| Base | Triethylamine, Pyridine | Pyridine or a hindered base (e.g., 2,6-lutidine) | Minimizes di-sulfonylation, which can be exacerbated by poor mixing or temperature control.[3] |
Section 3: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete neutralization of amine salt. 2. Hydrolysis of sulfonyl chloride due to moisture.[6] 3. Reaction temperature too low, leading to stalling. | 1. Confirm pH or add a full equivalent of base for neutralization before adding sulfonyl chloride. 2. Ensure all reagents, solvents, and glassware are rigorously dry. Use a fresh bottle of sulfonyl chloride. 3. Monitor by TLC. If the reaction stalls at 0°C, allow it to warm slowly to room temperature.[1] |
| High Level of Di-sulfonated Byproduct | 1. Rate of sulfonyl chloride addition was too fast. 2. Reaction temperature was too high. 3. Inefficient mixing creating localized "hot spots". 4. Base is too strong or unhindered.[3] | 1. Reduce the addition rate significantly. 2. Maintain the reaction temperature at 0°C or lower during addition. 3. Use an appropriate overhead stirrer for the reactor size. 4. Switch to a weaker or more sterically hindered base like pyridine.[3] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient base to scavenge generated HCl. 2. Poor solubility of reagents at low temperature. 3. Deactivation of starting materials. | 1. Ensure at least one equivalent of base is present after neutralizing the amine salt. 2. Allow the reaction to warm slowly to room temperature after the addition is complete. 3. Check the quality and purity of starting materials. |
| Difficult Workup (Emulsion Formation) | 1. Vigorous shaking during extraction. 2. Presence of fine particulates. | 1. Use gentle inversions instead of vigorous shaking in the separatory funnel. 2. On a large scale, allow layers to settle for a longer period. Addition of brine can help break emulsions. |
Section 4: Purification and Isolation
Q5: My crude product is an oil or a sticky solid that is difficult to handle. How can I effectively purify it on a large scale?
A5: This is a common issue when impurities prevent the product from crystallizing properly.[6]
-
Initial Cleanup: First, ensure your aqueous workup was thorough. An acidic wash (e.g., 1M HCl) removes the basic catalyst, and a basic wash (e.g., saturated NaHCO₃) removes any unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.[1]
-
Attempt Recrystallization: Even if oily, try to induce crystallization. Dissolve the crude material in a minimal amount of a hot solvent in which the product has high solubility but low solubility when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixtures).[6]
-
Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.
-
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable method. While solvent-intensive on a large scale, it is highly effective. Use a gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) to first elute non-polar impurities, then your product, and finally any highly polar impurities.[8]
Section 5: Detailed Experimental Protocol
This protocol is a general guideline for a gram-scale synthesis and should be optimized and adapted for specific scale-up equipment and safety protocols.
Materials:
-
1,3-Diethyl 2-aminopropanedioate hydrochloride (1.0 eq)
-
Propane-1-sulfonyl chloride (1.05 eq)
-
Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Dry all glassware thoroughly.
-
Charge Reactor: Charge the reactor with 1,3-diethyl 2-aminopropanedioate hydrochloride and anhydrous DCM.
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Base Addition: Slowly add the pyridine to the stirred slurry.
-
Reagent Addition: In a separate dry flask, dissolve the propane-1-sulfonyl chloride in anhydrous DCM. Transfer this solution to the dropping funnel. Add the sulfonyl chloride solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the diethyl aminomalonate spot is no longer visible.[9]
-
Workup:
-
Cool the mixture back to 10-15 °C.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate.[6]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1]
Section 6: Safety Considerations
-
Propane-1-sulfonyl chloride: This reagent is corrosive and lachrymatory. It reacts violently with water, releasing toxic HCl gas.[4] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Exothermic Reaction: Be prepared for an exothermic reaction. Ensure adequate cooling capacity is available and that reagent addition can be stopped immediately if the temperature rises uncontrollably.
References
- Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Macmillan Group - Princeton University. (2023, September 28).
-
ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. [Link]
-
PMC. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
- RSC Publishing. (2025, August 6).
- Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Benchchem. (2025).
- Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- Thermo Fisher Scientific. (2009, June 12).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Food Safety and Inspection Service. (2009, September 25).
-
MDPI. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
- Oxford Academic. (2020, January 22). Analytical Methods for Sulfonamides in Foods and Feeds. I.
- PMC. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides.
-
. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- RSC Publishing. (2025, August 6).
-
Organic Syntheses Procedure. (n.d.). diethyl aminomalonate hydrochloride. [Link]
- Who we serve. (2024, December 6).
- Benchchem. (2025). troubleshooting common issues in sulfonamide synthesis reactions.
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
- Benchchem. (2025).
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
- ResearchGate. (2017, June).
-
PubChem. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester | C7H13NO4 | CID 81272. [Link]
-
ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. [Link]
-
Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. [Link]
- (n.d.). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- PMC. (2024, November 29). Progress in 1,3-propanediol biosynthesis.
- Benchchem. (n.d.). challenges in the scale-up of Diethyl 2-(2-oxopropyl)malonate synthesis.-up of Diethyl 2-(2-oxopropyl)
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion in Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their sulfonamide formation reactions. The following content is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded, actionable solutions.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
Low conversion in sulfonamide synthesis is a frequent challenge that can often be traced back to a few key experimental variables. By systematically evaluating your reaction setup, you can identify and rectify the root cause.
Question 1: My sulfonamide yield is consistently low. What are the most common culprits?
Low yields can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the most probable causes.
A. Reagent Stability and Quality
-
Sulfonyl Chloride Instability: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or residual water in your solvent.[1] This side reaction consumes your electrophile, leading to a direct decrease in potential yield. It is crucial to use freshly opened or properly stored sulfonyl chlorides and to perform the reaction under strictly anhydrous conditions. Some heteroaromatic sulfonyl chlorides are particularly unstable and can decompose through various pathways, including SO2 extrusion.[1][2]
-
Amine Nucleophilicity: The reactivity of your amine is paramount. Amines with electron-withdrawing groups or significant steric hindrance will be less nucleophilic and may react sluggishly or not at all.
B. Reaction Conditions
-
Inappropriate Base Selection: The base is not merely a spectator; its role is to scavenge the HCl generated during the reaction. The choice of base is critical. Common options include pyridine, triethylamine (TEA), or inorganic bases like potassium carbonate. The basicity and steric properties of the base can significantly influence the reaction rate. For weakly nucleophilic amines, a stronger, non-nucleophilic base might be necessary to facilitate the reaction.
-
Suboptimal Temperature: Temperature control is a delicate balance. Many standard sulfonamide syntheses perform well when initiated at 0 °C and allowed to slowly warm to room temperature. However, some less reactive starting materials may require heating to proceed to completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Incorrect Stoichiometry and Order of Addition: While equimolar amounts of the amine and sulfonyl chloride are typical, the order of addition can be critical. In some instances, adding a solution of the amine to a mixture of the sulfonyl chloride and base can improve yields by minimizing side reactions.
Question 2: My TLC analysis shows multiple spots, indicating side product formation. What are the likely side reactions and how can I prevent them?
The formation of multiple products is a clear indicator of competing reaction pathways. Understanding these side reactions is the first step toward mitigating them.
-
Di-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. This can be minimized by the slow, dropwise addition of the sulfonyl chloride (1.0-1.1 equivalents) at a low temperature to a solution of the amine.[3]
-
Formation of Disulfides: When synthesizing sulfonamides from thiols via oxidative coupling, the formation of disulfides is a common side reaction. The choice of oxidant and reaction conditions can influence the ratio of the desired sulfonamide to the disulfide byproduct.
-
Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[1][2] This not only consumes the starting material but can also complicate purification. The rigorous use of anhydrous solvents and inert atmosphere techniques is the best preventative measure.
Question 3: I'm struggling with the purification of my sulfonamide product. It's a sticky solid or "oils out" during recrystallization. What should I do?
Sulfonamides are often crystalline solids, making recrystallization a preferred method of purification.[4] However, purification challenges are common.
-
Product is a Sticky Solid or Oil: This often indicates the presence of impurities that are inhibiting crystallization. It may be necessary to first purify the crude product by silica gel column chromatography to remove these impurities before attempting recrystallization.
-
Product Fails to Crystallize: If your product remains in solution even after cooling, several techniques can be employed:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.
-
Add a seed crystal of the pure product, if available, to initiate crystallization.
-
Slowly add a non-polar "anti-solvent" (a solvent in which your product is insoluble) to the solution until it becomes cloudy, then allow it to stand.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfonamide formation?
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The generated HCl is then neutralized by a base present in the reaction mixture.
Q2: How do I choose the right base for my reaction?
The choice of base depends on the reactivity of your amine and the desired reaction conditions.
-
Pyridine: Often used as both a base and a solvent, it is effective for many standard reactions.[3][4]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is a good choice for less reactive amines.[3]
-
Inorganic Bases (e.g., K₂CO₃, LiOH·H₂O): Can be used in certain solvent systems and may offer advantages in terms of workup and cost.[5] Recent studies have shown that using LiOH·H₂O can lead to very good to excellent yields in a significantly reduced reaction time.[5]
Q3: Can I use a sulfonyl fluoride instead of a sulfonyl chloride?
Yes, sulfonyl fluorides can be used and are generally more stable and less prone to hydrolysis than their chloride counterparts.[2][6] However, they are also less reactive.[7] The reaction with a sulfonyl fluoride may require more forcing conditions, such as higher temperatures or the use of a catalyst like a Lewis acid.[8]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv.) and an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (to make an approx. 0.1-0.5 M solution).
-
Cooling: Place the flask in an ice bath (0 °C).
-
Addition of Base: Add the chosen base (e.g., triethylamine, 1.5 equiv.) to the stirred solution.[3]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).[3]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with 1M HCl (if using an amine base), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Data Summary: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Pyridine | 5.25 | DCM, THF, Pyridine | Can also act as a solvent.[3][4] |
| Triethylamine (TEA) | 10.75 | DCM, THF, Acetonitrile | Stronger, non-nucleophilic base.[3] |
| Potassium Carbonate (K₂CO₃) | 10.33 | Acetone, Acetonitrile, DMF | Heterogeneous, often requires heating. |
| Lithium Hydroxide (LiOH·H₂O) | N/A | THF/Water | Can provide rapid and high-yielding reactions.[5] |
IV. Visualizations
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: General workflow for sulfonamide synthesis.
Diagram 2: Troubleshooting Logic for Low Yield Issues
Caption: Troubleshooting logic for low yield issues.
Diagram 3: Preventing Common Side Reactions
Caption: Preventing common side reactions.
V. References
-
ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 11). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Picmonic. (n.d.). Sulfonamides Side Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]
-
PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. Retrieved from [Link]
-
chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
SafeTherapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]
-
PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
-
De Gruyter. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from
-
PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
-
Taylor & Francis Online. (2021, January 27). Full article: Sulfonamide synthesis under green conditions. Retrieved from [Link]
-
ACS Publications. (2015, October 21). Sulfonamide and Tertiary Amine as Nucleophiles in Pd(II)-Catalyzed Diamination of Alkynes: Synthesis of Tetracyclic Indolobenzothiazine S,S-Dioxides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2010, July 12). Nucleophilic Reactivities of Imide and Amide Anions. Retrieved from [Link]
-
ijarsct. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Retrieved from [Link]
-
PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Functionalized Propanedioates
Current Status: 🟢 SYSTEM ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: MAL-ISO-442 Subject: Troubleshooting Separation, Detection, and Stability of Functionalized Malonates
Executive Summary & Scope
Welcome to the separation science support hub. You are likely here because functionalized propanedioates (malonates) are deceivingly difficult analytes. While simple diethyl malonate is volatile and amenable to GC, the functionalized derivatives common in drug development (e.g., aryl-substituted, high molecular weight alkylations) often require HPLC.
The Core Challenges:
-
UV Invisibility: The malonate backbone has weak UV absorbance (~210 nm), making detection difficult without aromatic substituents.
-
Structural Similarity: Separating mono-alkylated impurities from di-alkylated products requires precise selectivity tuning.
-
Acidity & Tailing: The
-protons are acidic ( ), and the carbonyls interact with residual silanols, causing peak tailing.
Decision Matrix: Workflow Selector
Before starting a method, confirm your separation mode. Use this logic gate to prevent wasted solvent and time.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode for propanedioate derivatives.
Method Development: The "Mono vs. Di" Challenge
A critical synthesis step involves alkylating the
The Protocol: Gradient Optimization for Alkyl Separation
Because the di-alkylated impurity is more hydrophobic than the mono-alkylated product, it will elute later in Reverse Phase (RP) but can "ghost" into the next injection if the gradient is not aggressive enough at the end.
Stationary Phase Selection:
-
C18 (L1): Standard starting point. Excellent for alkyl chain discrimination.
-
Phenyl-Hexyl (L11): Recommended if your functional group is aromatic (e.g., benzyl malonate). The
interactions provide orthogonal selectivity to simple hydrophobicity.
Recommended Gradient Table (Standard C18, 150mm x 4.6mm, 3.5 µm):
| Time (min) | % Aqueous (0.1% Formic Acid) | % Organic (Acetonitrile) | Flow (mL/min) | Interaction Mechanism |
| 0.0 | 90 | 10 | 1.0 | Initial wetting / Polar impurity elution |
| 2.0 | 90 | 10 | 1.0 | Isocratic hold (Focusing) |
| 15.0 | 10 | 90 | 1.0 | Elution Zone: Mono-alkyl elutes ~8-10 min; Di-alkyl ~12-14 min |
| 18.0 | 5 | 95 | 1.0 | Wash: Remove highly lipophilic di-alkyls |
| 18.1 | 90 | 10 | 1.0 | Re-equilibration |
| 23.0 | 90 | 10 | 1.0 | Ready for next injection |
Technical Note: If using UV detection at 210 nm, ensure your Acetonitrile is "Far UV / Gradient Grade." HPLC-grade methanol absorbs significantly at 210 nm, causing baseline drift that masks the product peaks.
Troubleshooting & FAQs
Field-tested solutions for common "Ticket" issues.
Issue A: "I see nothing on the chromatogram." (Detection Limits)
User Report: "I injected 10 µL of my aliphatic propanedioate, but the baseline is flat at 254 nm."
Root Cause: The ester carbonyls (
Solution:
-
Switch Wavelength: Set UV to 210 nm .
-
Warning: You will see system peaks and solvent cut-off noise.
-
-
Universal Detection (Preferred): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1]
-
Why? These detectors respond to the mass of the non-volatile analyte, independent of optical properties. They are ideal for aliphatic esters.
-
Reference: ELSD is superior for non-chromophoric lipids and esters compared to low-UV detection due to baseline stability [2][3].
-
Issue B: "My peaks are tailing badly." (Silanol Activity)
User Report: "The peak looks like a shark fin. Tailing factor > 2.0." Root Cause: The carbonyl oxygens in the ester groups act as weak Lewis bases, hydrogen-bonding with free silanols on the silica support.
Solution:
-
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.5). The buffer suppresses silanol ionization.
-
Column Choice: Switch to a "High Load" or "End-capped" column.
-
Recommendation: Columns designated as "HSS" (High Strength Silica) or "Hybrid" particles often have reduced silanol activity compared to standard silica.
-
Issue C: "I have extra peaks that grow over time." (On-Column Hydrolysis)
User Report: "My sample was pure at T=0, but after 12 hours in the autosampler, I see two new peaks eluting earlier." Root Cause: Propanedioates are diesters. In unbuffered aqueous mobile phases (or at extreme pH), they hydrolyze to the mono-ester and eventually the di-acid (malonic acid derivatives).
Solution:
-
Buffer pH: Keep pH between 3.0 and 5.0. Avoid basic pH (> 7.5) as esters saponify rapidly.
-
Solvent Removal: Store samples in 100% Acetonitrile or DMSO in the autosampler. Only mix with water immediately before injection (using "Pre-treatment" or "Mix-in-loop" functions if available).
-
Temperature: Lower the autosampler temperature to 4°C.
Advanced Application: Chiral Separation
Many functionalized malonates are precursors to chiral drugs. If the
Strategy: Standard C18 cannot separate enantiomers. You must use Chiral Stationary Phases (CSPs).
Recommended System:
-
Mode: Normal Phase (Hexane / IPA) is often superior for carbonyl recognition.
-
Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H): High success rate for esters.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H): Complementary selectivity.
-
-
Protocol:
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow: 0.5 - 1.0 mL/min.
-
Crucial: If the molecule has a free acid group (mono-hydrolyzed), add 0.1% TFA to the mobile phase to sharpen peaks.
-
References
-
BenchChem. Strategies to prevent dialkylation of dimethyl malonate. (Accessed 2026). Link
-
Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020).[2][3] Link
-
Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option? (2024).[1][4][5] Link
-
Shimadzu. Chiral Separation Using SFC and HPLC. (2016).[6] Link
-
SIELC Technologies. Separation of Dimethyl malonate on Newcrom R1 HPLC column. (2018).[7][8] Link
-
Phenomenex. Chiral HPLC Separations Guide. (Accessed 2026). Link
Sources
- 1. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
"comparing reactivity of different N-substituted diethyl malonates"
Comparative Reactivity Profile: N-Protected Aminomalonates in Unnatural Amino Acid Synthesis
Executive Summary
This guide analyzes the reactivity landscapes of Diethyl Acetamidomalonate (DEAM) , Diethyl Phthalimidomalonate (DEPM) , and Diethyl (Boc-amino)malonate (DBM) . While all three serve as glycine equivalents for the synthesis of
-
DEAM remains the industrial workhorse due to cost-efficiency and crystalline stability, but it requires harsh acidic hydrolysis (6M HCl, reflux) that destroys acid-sensitive side chains.
-
DEPM offers superior steric shielding and prevents potential
-alkylation side reactions, with deprotection achievable via hydrazine (Ing-Manning), making it compatible with acid-sensitive substrates. -
DBM represents the modern standard for complex molecule synthesis, offering mild deprotection (TFA) and higher solubility in non-polar solvents, though at a significantly higher cost.
Mechanistic Foundation: The Amidomalonate Route
The core reactivity relies on the acidity of the
Figure 1: General Mechanism of Amidomalonate Alkylation
This pathway illustrates the deprotonation,
Caption: The transformation of DEAM to
Comparative Performance Analysis
The choice of reagent dictates the yield and the integrity of the final product.
Table 1: Physicochemical and Reactivity Comparison
| Feature | Diethyl Acetamidomalonate (DEAM) | Diethyl Phthalimidomalonate (DEPM) | Diethyl (Boc-amino)malonate (DBM) |
| Structure | Linear Amide ( | Cyclic Imide (Phthalimide) | Carbamate ( |
| ~13.5 (DMSO) | ~12.8 (DMSO) | ~14.0 (DMSO) | |
| Enolate Nucleophilicity | High | Moderate (Steric bulk) | High |
| Alkylation Yield (1° R-X) | 75 – 90% | 65 – 80% | 80 – 95% |
| Alkylation Yield (2° R-X) | 40 – 60% | < 40% (Steric clash) | 50 – 70% |
| N-Alkylation Risk | Low (but possible with strong bases) | Zero (No N-H proton) | Low |
| Deprotection Cond. | Harsh: 6M HCl or 48% HBr, Reflux | Orthogonal: | Mild: TFA / DCM or HCl / Dioxane |
| Side-Chain Tolerance | Poor (Acid-labile groups degrade) | Good (Base/Hydrazine compatible) | Excellent |
Technical Analysis of Reactivity Differences
-
Steric Hindrance (DEAM vs. DEPM):
-
DEAM possesses a relatively small acetamido group, allowing efficient attack on primary and unhindered secondary electrophiles.
-
DEPM contains a bulky phthalimide group. While this group effectively blocks the nitrogen from side-reactions, it creates significant steric crowding around the
-carbon. Consequently, yields with secondary alkyl halides (e.g., isopropyl bromide) drop significantly compared to DEAM.
-
-
Acidity and Enolization:
-
DEPM is slightly more acidic due to the strong electron-withdrawing nature of the two carbonyls in the phthalimide ring. However, the nucleophilicity of its enolate is attenuated by the same delocalization and steric bulk.
-
DBM (Boc-protected) forms a highly reactive enolate. The tert-butyl group provides solubility in a wider range of organic solvents (THF, DMF) compared to the more polar DEAM, often leading to faster reaction kinetics in non-protic conditions.
-
-
Orthogonality (The Deciding Factor):
-
Use DEAM for robust substrates (alkyl, phenyl) where cost is paramount.
-
Use DBM when synthesizing amino acids with acid-sensitive moieties (e.g., indole rings, tert-butyl ethers) that would survive mild TFA deprotection but char under HCl reflux.
-
Experimental Protocols
Protocol A: Standard Alkylation of Diethyl Acetamidomalonate (DEAM)
Best for: Synthesis of Phenylalanine, Leucine, or simple derivatives.
Reagents:
-
Diethyl acetamidomalonate (1.0 eq)
-
Sodium Ethoxide (1.05 eq, freshly prepared from Na metal in dry EtOH)
-
Alkyl Halide (1.1 eq)
-
Solvent: Absolute Ethanol (0.5 M concentration)
Step-by-Step:
-
Enolate Formation: Dissolve Sodium metal in absolute ethanol under
atmosphere. Once dissolved, add DEAM solid in one portion. Stir at RT for 30 mins. The solution may turn yellow/orange, indicating enolate formation. -
Alkylation: Add the Alkyl Halide dropwise.
-
Note: If the halide is solid, dissolve in minimal ethanol.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). DEAM (
) should disappear; product ( ) appears. -
Workup: Cool to RT. Filter off the precipitated NaBr/NaCl. Concentrate the filtrate in vacuo.
-
Crystallization: Recrystallize the residue from EtOH/Water or Toluene.
-
Expected Yield: 75–85% for primary benzyl/alkyl halides.
-
Protocol B: Hydrolysis and Decarboxylation
Critical Step: This converts the intermediate ester into the free amino acid.[1]
-
Suspend the alkylated intermediate in 6M HCl (10 mL per gram).
-
Reflux vigorously for 4–12 hours. The mixture will become homogenous and then may darken.
-
Evaporate to dryness to remove excess HCl and acetic acid.
-
Redissolve in water and adjust pH to the isoelectric point (pI) with aqueous ammonia or pyridine to precipitate the free amino acid.
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal starting material for your specific target.
Figure 2: Reagent Selection Workflow
Caption: Decision tree for selecting between Acetamido (DEAM), Phthalimido (DEPM), and Boc-amino (DBM) malonates.
References
-
BenchChem. (2025).[1][2] Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from
-
Organic Syntheses. Diethyl acetamidomalonate. Org. Syn. Coll. Vol. 5, 376. Retrieved from
- Hellmann, H. (1958).
-
Calgary University. (2025). Chapter 27: Synthesis of Amino Acids - Alkylation of Acetamidomalonate. Retrieved from
-
Cherchez, V. (1931).[3] Preparation of Diethyl Acetamidomalonate. Bull. Soc. Chim. Fr. (Original isolation and characterization).
Sources
Structural Validation & Methodological Comparison: 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate
[1][2]
Executive Summary & Strategic Context
In the high-stakes landscape of heterocyclic synthesis and drug discovery, 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate (systematically: diethyl 2-(propylsulfonamido)malonate) serves as a critical "pivot" intermediate.[1] Its dual-ester functionality combined with a sulfonamide handle makes it a versatile precursor for
However, the synthesis of this molecule—typically via the sulfonylation of diethyl aminomalonate—is prone to specific failure modes, including
The Molecule at a Glance[2][4][5][6][7]
Comparative Analysis: Validation Methodologies
To validate this structure, researchers often choose between rapid screening (TLC/Low-Res MS) and rigorous structural confirmation (NMR/HRMS).[1] The table below objectively compares these approaches, highlighting why a multi-modal approach is non-negotiable for pharmaceutical applications.
Table 1: Methodological Performance Matrix
| Feature | Method A: Rapid Screening (TLC + Low-Res MS) | Method B: The Gold Standard (1H/13C NMR + HRMS) | Method C: Solid State (XRD / IR) |
| Primary Utility | Reaction monitoring; "Did it work?"[1] | Absolute structural proof & purity assay | Polymorph ID & Functional group check |
| Differentiation | Poor. Cannot distinguish mono- vs. bis-sulfonylation reliably. | Excellent. Integration ratios confirm mono-substitution.[1] | Moderate. Good for fingerprinting, poor for impurities <5%. |
| Quantification | Qualitative only. | Quantitative (qNMR) >99.5% accuracy.[1][2] | Semi-quantitative. |
| Throughput | High (Minutes). | Medium (Hours).[1][3][4][5] | Low (Days).[1][2][3][6] |
| Risk Profile | High. Misses regioisomers and hydrolysis byproducts.[1][2] | Low. Detects subtle structural deviations.[1] | Medium. Requires crystalline material.[1][2] |
Expert Insight: Relying solely on Method A is the most common cause of failure in downstream cyclization reactions.[1][2] The mass of the bis-sulfonylated impurity (
Structural Validation Logic & Causality
The following diagram illustrates the decision matrix for validating the synthesized intermediate. It highlights the "Kill Steps"—points where the material must be rejected if specific spectral criteria are not met.[1][2]
Caption: Validation Decision Matrix. Note that the NH coupling check (CheckB) is critical to distinguish the target from N,N-bis-alkylated impurities.
Experimental Protocols & Data Interpretation
Synthesis Context (The Origin of Impurities)
To validate the structure, one must understand the synthesis.[1][2] The standard route involves reacting diethyl aminomalonate hydrochloride with 1-propanesulfonyl chloride in the presence of a base (e.g., TEA or Pyridine).[2]
-
Critical Impurity 1: N,N-bis(propylsulfonyl) derivative.[1] (Caused by excess sulfonyl chloride/base).[1][2]
-
Critical Impurity 2: Mono-ethyl ester (Hydrolysis product).[1][2]
Protocol: High-Fidelity NMR Characterization
Objective: Confirm connectivity and proton count.
-
Sample Prep: Dissolve 10 mg of the isolated oil/solid in 0.6 mL of
(Chloroform-d). Ensure the solvent is acid-free to prevent peak broadening of the sulfonamide NH.[1][2] -
Acquisition: Run a standard 1H (16 scans) and 13C (256 scans).
-
Key Diagnostic Signals (The "Fingerprint"):
Table 2: Predicted 1H NMR Data (
, 400 MHz)
| Moiety | Shift ( | Multiplicity | Integral | Mechanistic Explanation |
| NH | 5.30 - 5.80 | Doublet (br) | 1H | CRITICAL: Couples to the CH.[1] Disappears on |
| Malonate CH | 4.75 - 4.90 | Doublet | 1H | Deshielded by two carbonyls and the sulfonamide N. Appears as a doublet due to NH coupling ( |
| Ester | 4.25 | Quartet | 4H | Characteristic of diethyl esters.[1] |
| Sulfonyl | 2.95 - 3.05 | Triplet | 2H | |
| Propyl | 1.80 - 1.90 | Multiplet | 2H | Middle methylene of the propyl chain.[1][2] |
| Ester | 1.28 | Triplet | 6H | Terminal methyls of the ethyl esters.[1] |
| Propyl | 1.05 | Triplet | 3H | Terminal methyl of the propyl chain.[1] |
Self-Validating Check: Calculate the ratio of the Ester
Protocol: HRMS Confirmation
Objective: Confirm molecular formula and rule out hydrolysis.
Mechanistic Pathway Visualization
Understanding the formation of the product helps in identifying what to look for during validation.[1][2]
Caption: Synthetic pathway showing the origin of the critical bis-sulfonyl impurity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on NMR chemical shift prediction for sulfonamides and malonates).
-
[1]
-
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Foundational mechanisms for nucleophilic substitution at sulfonyl centers).
-
[1]
-
-
National Center for Biotechnology Information (NCBI).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for specific 13C NMR shifts of sulfonamido-carbons).
-
[1]
-
Sources
- 1. Diethyl 2-(2-methylpropylidene)malonate | C11H18O4 | CID 348767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
"biological activity screening of novel sulfonamide derivatives"
Comparative Screening Guide: Novel Sulfonamide Derivatives vs. Clinical Standards
Executive Summary: The Sulfonamide Renaissance
Sulfonamides ("sulfa drugs") were the first effective systemic antibacterials, but their utility has evolved far beyond the historical inhibition of dihydropteroate synthase (DHPS).[1] Modern screening campaigns now prioritize sulfonamides as "privileged scaffolds" for targeting Carbonic Anhydrases (CAs) in hypoxic tumors and multidrug-resistant (MDR) bacteria.
This guide provides a technical roadmap for screening novel sulfonamide derivatives. It moves beyond basic phenotypic observation to mechanistic validation, specifically comparing novel entities against clinical standards: Sulfamethoxazole (SMX) for classical antibacterial activity and Acetazolamide (AAZ) or SLC-0111 for CA inhibition.
Mechanistic Grounding: Dual-Target Profiling
To validate a novel sulfonamide, you must distinguish between two distinct mechanisms of action. A common failure in screening is assuming antibacterial activity stems solely from folate pathway inhibition when it may actually result from bacterial CA inhibition (a newer, less resistant target).
Figure 1: Divergent Mechanisms of Action (MOA)
The following diagram contrasts the classical bacterial folate pathway inhibition with the zinc-binding mechanism utilized in modern anticancer and anti-glaucoma applications.
Caption: Dual MOA pathways. Path A (Red) depicts classical DHPS competition. Path B (Blue) depicts Zinc coordination in Carbonic Anhydrase, critical for tumor pH regulation.
Comparative Performance Analysis
The following data represents a benchmark comparison for a hypothetical "Series-A" novel sulfonamide derivative designed with the "Tail Approach" (adding bulky lipophilic tails to interact with the hydrophobic pocket of CA).
Table 1: Enzyme Inhibition Profile ( in nM)
Objective: Demonstrate selectivity for tumor-associated isoforms (hCA IX/XII) over off-target housekeeping isoforms (hCA I/II).
| Compound | hCA I (Off-Target) | hCA II (Off-Target) | hCA IX (Tumor Target) | hCA XII (Tumor Target) | Selectivity Index (II/IX) |
| Acetazolamide (AAZ) | 250 nM | 12 nM | 25 nM | 5.7 nM | 0.48 (Non-selective) |
| Novel Derivative A1 | >10,000 nM | >5,000 nM | 4.2 nM | 1.8 nM | >1,190 (Highly Selective) |
| SLC-0111 (Ref) | >5,000 nM | >1,000 nM | 45 nM | 4.5 nM | >22 |
Analyst Insight: While Acetazolamide is a potent inhibitor, its lack of selectivity causes systemic side effects (paresthesia). The Novel Derivative A1 shows superior efficacy against the tumor-associated hCA IX and excellent safety margins against hCA I/II.
Table 2: Antibacterial Activity (MIC in g/mL)
Objective: Assess efficacy against Gram-negative/positive strains.
| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (MDR Strain) |
| Sulfamethoxazole (SMX) | 32 | 64 | >128 (Resistant) |
| Novel Derivative A1 | 16 | 8 | 64 |
| Ciprofloxacin (Control) | 0.015 | 0.5 | 1.0 |
Analyst Insight: Novel sulfonamides often outperform SMX against S. aureus due to improved lipophilicity, but rarely match fluoroquinolones (Ciprofloxacin) for potency. Their value lies in treating SMX-resistant strains via the alternative bacterial CA mechanism.
Detailed Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, follow these validated protocols.
Protocol A: Carbonic Anhydrase Esterase Assay (High-Throughput)
Why this method? While the stopped-flow CO2 hydration assay is the "gold standard" for kinetics, the esterase assay using 4-nitrophenyl acetate (4-NPA) is the industry standard for initial high-throughput screening (HTS) due to stability and ease of colorimetric detection.
Materials:
-
Enzyme: Recombinant hCA IX (commercial or expressed).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in acetonitrile.
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Detection: Microplate reader at 400–405 nm .
Workflow:
-
Preparation: Dilute novel sulfonamides in DMSO (Final DMSO < 5%).
-
Incubation: Mix 140
L buffer + 20 L enzyme solution + 20 L inhibitor. Incubate for 15 mins at 25°C to allow Zinc coordination. -
Initiation: Add 20
L of 4-NPA substrate. -
Measurement: Monitor absorbance at 405 nm for 30 minutes (kinetic mode). The formation of 4-nitrophenol (yellow) indicates activity.
-
Calculation: Determine
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: .
Protocol B: CLSI Broth Microdilution (Antibacterial)
Standard: CLSI M07-A10 [1].
Critical Steps for Sulfonamides:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Crucial Note: Commercial media must be checked for thymidine content. Excess thymidine bypasses the folate blockade, creating false resistance. Add Lysed Horse Blood if testing fastidious organisms.
-
-
Inoculum: Standardize to
CFU/mL. -
Solvent: Dissolve sulfonamides in DMSO or 0.1M NaOH. High concentrations may precipitate; verify solubility visually before plating.
-
Endpoint: Read MIC as the lowest concentration with 80% inhibition (unlike the 100% used for beta-lactams), as sulfonamides are bacteriostatic.
Screening Workflow Visualization
This flowchart guides the decision-making process from design to lead candidate selection.
Caption: Integrated screening workflow. Note the critical "Selectivity Check" (Step 6) which acts as a Go/No-Go gate before expensive cell-based assays.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[2] Wayne, PA: CLSI.[3]
-
Supuran, C. T. (2008).[4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][6] Nature Reviews Drug Discovery, 7(2), 168-181.[4][5]
-
Nocentini, A., & Supuran, C. T. (2018).[7] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.
-
Capasso, C., & Supuran, C. T. (2014). Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate reductase inhibitors.[8][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 379-387.
Sources
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. intertekinform.com [intertekinform.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Claudiu T. Supuran - Google Scholar [scholar.google.com]
- 5. Claudiu T. Supuran - Google Scholar [scholar.google.com]
- 6. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Propanedioate Derivatives as Enzyme Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro evaluation of propanedioate derivatives as potential enzyme inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, ensuring the generation of robust, reproducible, and meaningful data. Our focus is on establishing self-validating systems that build confidence in your findings from initial screening through to mechanism of action studies.
The Rationale: Why Propanedioate Derivatives?
Propanedioate (malonate) derivatives represent a versatile scaffold in medicinal chemistry. Their synthetic tractability allows for the systematic exploration of chemical space, while their core structure can mimic endogenous substrates or interact with key enzymatic residues. Various modifications of the propanedioate backbone have led to the discovery of potent inhibitors for a range of enzyme targets, including cyclooxygenases (COX), monoamine oxidases (MAO), and fatty acid amide hydrolase (FAAH).[1][2][3] The initial step in unlocking their therapeutic potential lies in a rigorous and well-designed in vitro evaluation.
Foundational Principles: Understanding Enzyme Inhibition Kinetics
Before embarking on experimental work, a firm grasp of the underlying principles is essential. Enzyme inhibition is broadly classified as either reversible or irreversible.[4] Our focus here is on the characterization of reversible inhibitors, which are more common in early-stage drug discovery.
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of potency and is highly dependent on experimental conditions (e.g., substrate concentration).[5]
-
Ki (Inhibition constant): An intrinsic measure of the affinity of an inhibitor for an enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors.[4]
-
Modes of Reversible Inhibition:
-
Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[6]
-
Non-competitive: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. It does not affect substrate binding (Km remains unchanged) but decreases the Vmax.[6]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vmax and Km.
-
Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[4]
-
Understanding these distinctions is not merely academic; it provides critical insights into how a drug candidate might function in a complex biological system.
Experimental Workflow: From Screening to Mechanism
A logical, phased approach is crucial for efficiently evaluating a library of propanedioate derivatives. The workflow should be designed to first identify active compounds and then characterize their mechanism of action.
Caption: A typical workflow for in vitro evaluation of enzyme inhibitors.
Protocol: IC50 Determination
This protocol provides a generalized framework. Specific component concentrations and incubation times must be optimized for each enzyme system.
Objective: To determine the concentration of a propanedioate derivative required to inhibit 50% of the target enzyme's activity under specific assay conditions.
Materials:
-
Target Enzyme (purified)
-
Substrate (specific to the enzyme)
-
Propanedioate Derivative (inhibitor) stock solution (e.g., in DMSO)
-
Assay Buffer (optimized for pH, ionic strength for the target enzyme)
-
96-well microplates (e.g., clear, flat-bottom for colorimetric assays)[7]
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of your propanedioate derivative from the stock solution. A typical 8-point dilution series might range from 100 µM to 1 nM. The final concentration of the solvent (e.g., DMSO) must be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Causality: A wide concentration range is essential to define both the top and bottom plateaus of the dose-response curve, which is critical for accurate IC50 calculation. Keeping the solvent concentration constant prevents it from becoming a confounding variable.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, the propanedioate derivative dilution, and the enzyme solution.
-
Negative Control (0% Inhibition): Add Assay Buffer, solvent (e.g., DMSO), and the enzyme solution. This well represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Add Assay Buffer, a known inhibitor of the enzyme (if available) at a saturating concentration, and the enzyme solution. This helps validate the assay's responsiveness.
-
Blank/Background Control: Add Assay Buffer, substrate, and the highest concentration of your inhibitor, but no enzyme.
-
Causality: The blank control is crucial for identifying and correcting for any compound interference (e.g., absorbance or fluorescence of the derivative itself) or non-enzymatic substrate degradation.[5][8]
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium. This is particularly important for slow-binding or tight-binding inhibitors.[9]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using the microplate reader in kinetic mode.
-
Causality: It is vital to measure the initial reaction rate (initial velocity, V₀). As the reaction progresses, the substrate is consumed, and products may cause feedback inhibition, leading to a non-linear reaction course.[5] Using only the linear portion of the progress curve ensures accurate rate determination.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the kinetic trace.
-
Subtract the rate of the blank control from all other wells.
-
Normalize the data by setting the average rate of the negative control (enzyme + solvent) to 100% activity and the positive control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol: Mechanism of Action (MoA) Studies
Objective: To determine if a propanedioate derivative acts as a competitive, non-competitive, or mixed inhibitor.
Methodology:
This experiment involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
-
Experimental Design: Create a matrix of conditions. For example:
-
Select at least five different substrate concentrations, typically ranging from 0.2x Km to 5x Km of the enzyme.
-
Select at least three different inhibitor concentrations, typically based on the previously determined IC50 (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Assay Execution:
-
For each inhibitor concentration (including zero), perform a full substrate titration curve, measuring the initial velocity (V₀) at each substrate concentration as described in the IC50 protocol.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration.
-
To determine the mode of inhibition, transform the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[4]
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed/Uncompetitive Inhibition: The lines will intersect in the second quadrant (for mixed) or will be parallel (for uncompetitive).
-
-
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Comparative Data: Interpreting the Results
Summarizing data in a clear, tabular format is essential for comparing the performance of different propanedioate derivatives. The table below presents hypothetical data based on published findings for similar compound classes, illustrating how results should be structured.
| Compound ID | Target Enzyme | IC50 (µM)[1][2][3] | Ki (µM) | Mode of Inhibition | Selectivity (vs. Isoform B) |
| PD-001 | COX-2 | 0.15 | 0.07 | Competitive | 200-fold vs. COX-1 |
| PD-002 | COX-2 | 0.89 | 0.42 | Competitive | 50-fold vs. COX-1 |
| PD-003 | MAO-A | 2.5 | 1.1 | Mixed | 10-fold vs. MAO-B |
| PD-004 | FAAH | 0.05 | 0.02 | Non-competitive | >500-fold vs. MGL |
Analysis Insights:
-
PD-001 is a potent and highly selective competitive inhibitor of COX-2, making it a strong candidate for an anti-inflammatory drug with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1]
-
PD-004 shows excellent potency for FAAH with a non-competitive mechanism. This suggests it binds to an allosteric site, which could offer advantages in terms of overcoming high endogenous substrate levels.[3]
-
PD-003 is a moderately potent mixed inhibitor of MAO-A.[2] Its lower selectivity might be a concern, requiring further optimization to avoid off-target effects.
Conclusion and Future Directions
The in vitro evaluation of propanedioate derivatives requires a systematic and rigorous approach. By moving from broad screening to detailed mechanistic studies, researchers can build a comprehensive profile of their compounds. The causality-driven protocols outlined in this guide are designed to produce high-quality, trustworthy data. Promising candidates identified through these in vitro assays should then be advanced to more complex models, such as cell-based assays and in vivo studies, to validate their therapeutic potential.[5]
References
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley Online Library.
- Impact of Enzyme Inhibitors in Regulating Biochemical Pathways in Plants. Longdom Publishing S.L.
- Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed.
- Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. Preprints.org.
- Synthesis, molecular modeling studies and selective inhibitory activity against MAO of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. PubMed.
- Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed.
- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI.
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- 2. Synthesis, molecular modeling studies and selective inhibitory activity against MAO of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Beyond the Basics: A Comparative Guide to Structural Validation of Synthesis Intermediates via 2D NMR
Introduction: The Cost of Ambiguity
In the high-stakes environment of drug development, a misassigned synthesis intermediate is not merely an academic error—it is a resource sink. A 2012 review noted that nearly 1.4% of natural product structures in major databases were misassigned, often due to misinterpretation of NMR data [1].[1] For synthesis intermediates, where "unexpected" regioisomers or diastereomers are common byproducts of new methodologies, the risk is higher.
This guide moves beyond the standard "1H + COSY" workflow. It compares the industry-standard 2D suite against advanced "problem-solving" pulse sequences, providing a self-validating framework to confirm structures with the rigor required for regulatory filing and scale-up.
Part 1: The "Standard" Suite vs. The "Problem Solver" Suite
Most synthetic labs rely on a default automation set: COSY, HSQC, and HMBC . While efficient, this suite has blind spots, particularly regarding quaternary carbons, crowded spectral regions, and ambiguous long-range correlations.
The following table compares the standard tools with their high-resolution alternatives.
Table 1: Comparative Performance of NMR Pulse Sequences
| Feature | Standard Suite (COSY, HSQC, HMBC) | Advanced Suite (HSQC-TOCSY, 1,1-ADEQUATE, ROESY) | Critical Trade-off |
| Spectral Crowding | COSY: Fails in crowded aliphatic regions. | HSQC-TOCSY: Resolves proton overlap by spreading signals into the 13C dimension.[2] | Sensitivity: HSQC-TOCSY requires ~2-4x longer acquisition than COSY. |
| C-C Connectivity | HMBC: Ambiguous. Can't distinguish 2-bond ( | 1,1-ADEQUATE: Unambiguous. Detects direct C-C bonds via | Sensitivity: ADEQUATE is highly insensitive (requires ~50-100 mg sample or CryoProbe). |
| Stereochemistry | NOESY: Signal vanishes for mid-sized molecules (MW 700-1200 Da) due to zero-crossing.[4][5] | ROESY: Always positive NOE signals regardless of MW; ideal for intermediates.[6] | Artifacts: ROESY can generate TOCSY artifacts if spin-locking is not optimized. |
| Quaternary Carbons | HMBC: Only sees them if protons are within 3 bonds. | LR-HSQMBC: Optimized for very small couplings ( | Time: Requires specific optimization of coupling delays. |
Part 2: Deep Dive – The Regioisomer Challenge
The Problem: HMBC Ambiguity
The most common structural error in synthesis is misassigning regioisomers (e.g., ortho vs. meta substitution, or N-alkylation site). HMBC relies on observing long-range couplings, but it cannot inherently tell you if a correlation is 2-bond (neighbor) or 3-bond (next-neighbor).
The Solution: 1,1-ADEQUATE
When you absolutely must define the carbon skeleton, 1,1-ADEQUATE (Amazing DoublE QUAntum Transfer Experiment) is the gold standard. Unlike HMBC, it filters out all correlations except those between two directly bonded carbons (seen via a proton).
-
Standard Workflow: HMBC shows a proton correlating to three carbons.[7] You guess which is closer based on chemical shift logic.
-
Advanced Workflow: 1,1-ADEQUATE shows only the carbons directly attached to the proton-bearing carbon. The skeleton is drawn without inference [2].
Workflow Logic: Resolving Quaternary Carbons
The following diagram illustrates the decision process for assigning "silent" quaternary carbons.
Figure 1: Decision matrix for assigning quaternary carbons when standard HMBC data is inconclusive.
Part 3: Stereochemical Validation (NOESY vs. ROESY)
Validating relative configuration (cis/trans, endo/exo) relies on through-space interactions.
The "Zero-Crossing" Trap
Many synthesis intermediates fall into the "medium" molecular weight range (700–1200 Da). In this regime, the Nuclear Overhauser Effect (NOE) transitions from positive (small molecules) to negative (large molecules).[4][6][8] Near the crossover point, NOE signals intensity is zero , leading to false negatives [3].
Recommendation: If your intermediate has a MW > 600 Da or is a macrocycle, default to ROESY .
Protocol: The Self-Validating ROESY Setup
To ensure your stereochemical assignment is trustworthy, follow this setup to distinguish real spatial correlations from artifacts (TOCSY transfer).
-
Pulse Sequence: Use roesyphpr (or vendor equivalent) with adiabatic spin-lock pulses to minimize artifacts.
-
Mixing Time: Set to 200–300 ms. (Too long = spin diffusion; Too short = no signal).
-
Validation Check:
-
Real ROE Signals: Will have the opposite phase to the diagonal (e.g., if diagonal is negative/red, cross-peaks are positive/blue).
-
TOCSY Artifacts: Will have the same phase as the diagonal.
-
Exchange Peaks (Chemical Exchange): Will have the same phase as the diagonal.[5]
-
Part 4: The Master Protocol (Self-Validating System)
This workflow ensures that every structural claim is backed by orthogonal data.
Step 1: Sample Integrity (The Foundation)
-
Solvent: Use DMSO-d6 over CDCl3 if possible. DMSO reduces exchange broadening of OH/NH protons, allowing them to be used as structural anchors in COSY/HMBC.
-
Concentration: Aim for 10-20 mM for standard 2D; >50 mM for ADEQUATE/13C detection.
Step 2: Connectivity (The Skeleton)[10]
-
HSQC (Multiplicity-Edited): Assign all protonated carbons. Identify CH/CH3 (positive) vs CH2 (negative).
-
HSQC-TOCSY: If multiplets overlap in 1H NMR, use this to see the "spin system" separated by carbon chemical shift [4].
-
HMBC: Run with a standard 8 Hz coupling constant.
-
Self-Validation: If you see a correlation in HMBC, check if it appears in COSY. If yes, it is likely a 2-bond coupling (
). If no, it is likely a 3-bond coupling ( ).
-
Step 3: Configuration (The Shape)
-
1D Selective NOESY: Before running a full 2D map, excite a specific key proton (e.g., a bridgehead proton).
-
Why? It takes 5 minutes and gives high-resolution quantitative distance data.
-
-
2D ROESY: Run if the full spatial map is needed.
Workflow Visualization
Figure 2: Integrated workflow for structural elucidation of synthesis intermediates.
Part 5: Emerging Alternatives (CASE)
While this guide focuses on manual interpretation, Computer-Assisted Structure Elucidation (CASE) is the modern validation partner. Software like ACD/Structure Elucidator or Mnova Structure Elucidation inputs your peak lists (HSQC/HMBC/COSY) and generates all mathematically possible structures.
-
When to use: If your manual derivation leaves 2-3 plausible structures.
-
The Output: CASE ranks structures by predicting their NMR spectra and comparing them to your experimental data (RMSD analysis). If the top candidate has a significantly lower RMSD than the runner-up, your confidence level increases drastically [5].
References
-
Nicolaou, K. C., & Snyder, S. A. (2005). Chasing molecules that were never there: misassigned natural products and the role of chemical synthesis in modern structure elucidation.[1] Angewandte Chemie International Edition, 44(7), 1012-1044. Link
-
Reibarkh, M., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(9), 2118–2124. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations). Link
-
Willker, W., Leibfritz, D., et al. (1993). Gradient selection in inverse heteronuclear correlation spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292. Link
-
Elyashberg, M., & Williams, A. (2015). Computer-Based Structure Elucidation from Spectral Data. Springer. Link
Sources
- 1. baranlab.org [baranlab.org]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. reddit.com [reddit.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
